molecular formula C12H19BrClNO2 B3025914 N-Ethyl 2C-B hydrochloride CAS No. 155638-84-9

N-Ethyl 2C-B hydrochloride

Cat. No.: B3025914
CAS No.: 155638-84-9
M. Wt: 324.64 g/mol
InChI Key: ZIDSYJDZMFFQIT-UHFFFAOYSA-N
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Description

N-ethyl 2C-B (hydrochloride) is an analytical reference standard categorized as a phenethylamine. N-ethyl 2C-B has hallucinogenic properties. This product is intended for research and forensic applications.>

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-4-14-6-5-9-7-12(16-3)10(13)8-11(9)15-2;/h7-8,14H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDSYJDZMFFQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC(=C(C=C1OC)Br)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155638-84-9
Record name N-Ethyl 2c-b hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL 2C-B HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGM7N2NY25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Characterization of N-Ethyl 2C-B Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl 2C-B hydrochloride, a derivative of the psychedelic phenethylamine 2C-B, is a compound of interest in neuropharmacological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed analytical methodologies for its characterization, and an exploration of its pharmacological profile. The information presented is intended to serve as a foundational resource for researchers engaged in the study of serotonergic hallucinogens and the development of novel therapeutics.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₈BrNO₂ ⋅ HCl[1][2][3]
Molecular Weight 324.64 g/mol [2][3]
CAS Number 155638-84-9[1]
Appearance Crystalline solid[1]
Melting Point Data not available for N-Ethyl 2C-B HCl. For 2C-B HCl: 237-239 °C[4]
Solubility Soluble in DMF (5 mg/ml), DMSO (2.5 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2) (5 mg/ml)[1]

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a plausible and commonly utilized synthetic route involves the N-alkylation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

General Synthesis Pathway

The synthesis would likely proceed via a reductive amination reaction, a standard method for forming secondary amines.

Synthesis 2C-B (freebase) 2C-B (freebase) Reaction Reductive Amination 2C-B (freebase)->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Reducing_Agent Reducing Agent (e.g., Sodium triacetoxyborohydride) Reducing_Agent->Reaction N-Ethyl_2C-B_freebase N-Ethyl 2C-B (freebase) Reaction->N-Ethyl_2C-B_freebase Salt_Formation Salt Formation N-Ethyl_2C-B_freebase->Salt_Formation HCl_solution HCl in inert solvent (e.g., ether) HCl_solution->Salt_Formation Product This compound Salt_Formation->Product

Fig 1. General synthesis pathway for this compound.
Experimental Protocol: N-Ethylation of 2C-B (Hypothetical)

  • Preparation of 2C-B Freebase: Begin with the hydrochloride salt of 2C-B. Dissolve it in an aqueous solution and basify with a suitable base (e.g., sodium hydroxide) to a pH above 10. Extract the resulting freebase into a non-polar organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield 2C-B as a freebase oil or solid.

  • Reductive Amination: Dissolve the 2C-B freebase in a suitable aprotic solvent such as dichloromethane or 1,2-dichloroethane. Add a slight excess of acetaldehyde. To this mixture, add a reducing agent such as sodium triacetoxyborohydride in portions. The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Ethyl 2C-B freebase can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified N-Ethyl 2C-B freebase in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unequivocal identification and purity assessment of this compound.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

  • Molecular Ion (M+): The mass spectrum of the freebase (N-Ethyl 2C-B) would be expected to show a molecular ion peak at m/z 287 and 289 due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Alpha Cleavage: A prominent fragment would likely arise from the cleavage of the C-C bond alpha to the nitrogen atom, resulting in a benzylic cation.

  • Loss of Ethyl Group: Fragmentation involving the loss of the N-ethyl group is also a probable pathway.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector or equivalent.

  • Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, ramp to 300°C.

  • MS Parameters: Electron ionization (EI) at 70 eV, scan range 30-550 amu.

  • Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent and, if necessary, perform a liquid-liquid extraction into a non-polar solvent after basification to analyze the freebase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. While specific spectral data for this compound is not published, the expected chemical shifts can be estimated.

¹H NMR (Hypothetical Shifts in CDCl₃):

  • Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).

  • Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group attached to a nitrogen, likely in the δ 2.5-3.5 ppm and δ 1.0-1.5 ppm regions, respectively.

  • Ethylamine Backbone: Two multiplets corresponding to the two CH₂ groups of the phenethylamine backbone, likely in the δ 2.7-3.2 ppm range.

¹³C NMR (Hypothetical Shifts in CDCl₃):

  • Aromatic Carbons: Signals in the δ 110-160 ppm range, including two carbons attached to oxygen (methoxys) and one attached to bromine.

  • Methoxy Carbons: Two signals around δ 55-60 ppm.

  • Ethylamine Backbone and N-Ethyl Carbons: Signals in the aliphatic region (δ 15-55 ppm).

Experimental Protocol: NMR Analysis

  • Instrumentation: Bruker Avance spectrometer (400 MHz or higher) or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Experiments: Standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC for complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions (as Hydrochloride Salt):

  • N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the secondary ammonium salt.

  • C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (ether): Strong absorptions around 1040-1250 cm⁻¹.

  • C-N Stretch: In the 1020-1250 cm⁻¹ region.

  • C-Br Stretch: Typically below 600 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Pharmacology

N-Ethyl 2C-B is a potent psychoactive substance, with its primary mechanism of action being the activation of serotonin receptors.

Receptor Binding and Functional Activity

N-Ethyl-2C-B is a potent full agonist at the serotonin 5-HT₂ₐ receptor, with an EC₅₀ of 3.39 nM and an Eₘₐₓ of 106%.[5] However, N-ethyl substitution on 2C-B has been shown to decrease its affinity for the 5-HT₂ₐ receptor by approximately 40-fold compared to the parent compound.[6] This suggests that while it is a full agonist, its binding affinity might be lower than that of 2C-B. A comprehensive receptor binding profile detailing its affinity (Ki values) for a wider range of CNS receptors is not yet publicly available.

ReceptorActivityQuantitative DataSource
5-HT₂ₐ Full AgonistEC₅₀ = 3.39 nM, Eₘₐₓ = 106%[5]
5-HT₂ₐ Lower affinity than 2C-B~40-fold lower[6]
Signaling Pathways

Activation of the 5-HT₂ₐ receptor, a Gq/G₁₁-coupled receptor, by agonists like N-Ethyl 2C-B is expected to initiate a cascade of intracellular signaling events.

Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NEt_2CB N-Ethyl 2C-B 5HT2A_R 5-HT2A Receptor NEt_2CB->5HT2A_R binds Gq_G11 Gq/G11 5HT2A_R->Gq_G11 activates PLC Phospholipase C Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream Psychedelic_Effects Psychedelic_Effects Downstream->Psychedelic_Effects leads to

Fig 2. 5-HT₂ₐ receptor signaling pathway.

The activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers, in turn, modulate the activity of numerous downstream signaling proteins, ultimately leading to the psychedelic effects associated with 5-HT₂ₐ receptor agonism.[7][8]

Metabolism

The specific metabolic pathways of N-Ethyl 2C-B have not been extensively studied. However, based on the metabolism of other N-alkylated phenethylamines and 2C-B itself, several routes can be predicted.[9] The primary metabolic transformations are likely to involve N-dealkylation, hydroxylation of the aromatic ring, and O-demethylation of the methoxy groups, followed by conjugation with glucuronic acid or sulfate. The involvement of cytochrome P450 enzymes is highly probable in these oxidative metabolic processes.

Conclusion

This compound is a potent serotonergic agent with a pharmacological profile centered on its agonist activity at the 5-HT₂ₐ receptor. This guide has provided a summary of its known chemical and physical properties, along with detailed hypothetical and generalized protocols for its synthesis and analytical characterization. Further research is warranted to fully elucidate its receptor binding profile, downstream signaling effects, and metabolic fate to better understand its neuropharmacological properties and potential applications. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Serotonin Receptor Mechanism of Action of N-Ethyl-2C-B Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2C-B hydrochloride, a synthetic phenethylamine, is a derivative of the psychedelic compound 2C-B. Its interaction with serotonin receptors is of significant interest to the scientific community for understanding structure-activity relationships within this class of compounds. This technical guide provides a comprehensive overview of the current knowledge regarding the mechanism of action of N-Ethyl-2C-B hydrochloride at serotonin receptors, presenting available quantitative data, outlining relevant experimental protocols, and visualizing key pathways.

Introduction

The 2C family of psychedelic phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, has been the subject of extensive research due to their potent effects on the central nervous system. These effects are primarily mediated by their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily. N-Ethyl-2C-B (2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine) is an N-alkylated derivative of the well-known psychedelic 2C-B. The addition of an ethyl group to the amine can significantly alter the compound's pharmacological profile. This guide aims to consolidate the available technical information on the serotonergic activity of N-Ethyl-2C-B hydrochloride.

Chemical Properties and Synthesis

N-Ethyl-2C-B hydrochloride is the salt form of the N-ethyl derivative of 2C-B, which improves its stability and solubility for research purposes.

Synthesis: The synthesis of N-Ethyl-2C-B typically involves the N-alkylation of 2C-B or a related precursor. A common synthetic route starts from 2,5-dimethoxybenzaldehyde. This is first reacted with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the primary amine, 2C-H. Bromination of 2C-H yields 2C-B. Finally, N-ethylation of 2C-B can be achieved through reductive amination with acetaldehyde or by reaction with an ethylating agent such as ethyl iodide. The resulting freebase is then converted to the hydrochloride salt.[1][2]

Mechanism of Action at Serotonin Receptors

The primary mechanism of action for psychedelic phenethylamines involves agonism at the 5-HT₂A receptor. However, the affinity and efficacy at various serotonin receptor subtypes can vary significantly with structural modifications.

Interaction with 5-HT₂A Receptors

There is conflicting information in the available literature regarding the precise activity of N-Ethyl-2C-B at the 5-HT₂A receptor.

One secondary source states that N-Ethyl-2C-B is a potent 5-HT₂A receptor full agonist, with a reported EC₅₀ of 3.39 nM and an Eₘₐₓ of 106% relative to serotonin.[3] However, the primary source for this data could not be located in the current literature search.

In contrast, a 1994 study by Glennon et al. on the influence of amine substituents on 5-HT₂A and 5-HT₂C binding found that most simple N-alkyl derivatives of 2C-B were considerably less potent. Specifically, N-ethyl-2C-B was reported to have a 40-fold lower affinity for the serotonin 5-HT₂A receptor compared to its parent compound, 2C-B.[4]

This significant discrepancy highlights the need for further research to definitively characterize the 5-HT₂A receptor pharmacology of N-Ethyl-2C-B.

Interaction with Other Serotonin Receptors

Comprehensive quantitative data on the binding affinity (Kᵢ) and functional activity (EC₅₀, Eₘₐₓ) of N-Ethyl-2C-B hydrochloride at other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₁B, 5-HT₂B, 5-HT₂C) is currently lacking in the scientific literature. For the parent compound, 2C-B, it is known to act as a potent partial agonist at 5-HT₂A and 5-HT₂C receptors, and to a lesser extent at the 5-HT₂B receptor.[4][5] It shows lower affinity for other serotonin receptors like 5-HT₁A and 5-HT₁B.[5] It is plausible that N-Ethyl-2C-B shares a similar, though likely quantitatively different, receptor interaction profile.

Quantitative Data

Due to the limited and conflicting data available for N-Ethyl-2C-B hydrochloride, a comprehensive quantitative summary table is not feasible at this time. The table below presents the conflicting data for the 5-HT₂A receptor and the available data for the parent compound, 2C-B, for comparative purposes.

CompoundReceptorParameterValueReference
N-Ethyl-2C-B 5-HT₂AEC₅₀3.39 nM[3] (Secondary Source)
Eₘₐₓ106%[3] (Secondary Source)
5-HT₂AAffinity40x lower than 2C-B[4]
2C-B 5-HT₂AEC₅₀1.2 nM[4]
Eₘₐₓ101%[4]
5-HT₂BEC₅₀13 nM[4]
Eₘₐₓ97%[4]
5-HT₂CEC₅₀0.63 nM[4]
Eₘₐₓ98%[4]

Experimental Protocols

Detailed experimental protocols from studies specifically investigating N-Ethyl-2C-B hydrochloride are not available. However, the following sections describe the general methodologies used to characterize the interaction of compounds with serotonin receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (N-Ethyl-2C-B).

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the serotonin receptor subtype of interest are prepared.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and Test Compound prep->incubate separate Separation of Bound and Free Ligand (Filtration) incubate->separate quantify Quantification of Bound Radioligand (Scintillation) separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

Radioligand Binding Assay Workflow
In Vitro Functional Assays

Functional assays measure the cellular response to receptor activation by an agonist, determining its potency (EC₅₀) and efficacy (Eₘₐₓ).

This assay is commonly used for Gq-coupled receptors like the 5-HT₂ family.

Objective: To quantify the production of inositol phosphates following receptor activation.

General Protocol:

  • Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled with [³H]-myo-inositol.

  • Stimulation: The cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with varying concentrations of the test compound.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

G cluster_workflow Inositol Phosphate Accumulation Assay Workflow culture Cell Culture and Labeling with [3H]-myo-inositol stimulate Stimulation with Test Compound culture->stimulate extract Extraction of Inositol Phosphates stimulate->extract separate Separation and Quantification extract->separate analyze Data Analysis (EC50, Emax) separate->analyze

Inositol Phosphate Assay Workflow

Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels.

Objective: To measure changes in intracellular calcium concentration upon receptor activation.

General Protocol:

  • Cell Loading: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: The cells are stimulated with varying concentrations of the test compound.

  • Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Dose-response curves are constructed to determine the EC₅₀ and Eₘₐₓ values.

Downstream Signaling Pathways

Activation of 5-HT₂A receptors, which are Gq/G₁₁-coupled, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

G cluster_pathway 5-HT2A Receptor Signaling Pathway NE2CB N-Ethyl-2C-B HTR2A 5-HT2A Receptor NE2CB->HTR2A Agonist Binding Gq Gq/G11 Protein HTR2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Response Cellular Responses PKC->Response

References

Pharmacological profile and receptor binding affinity of N-Ethyl 2C-B hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2C-B hydrochloride (2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine) is a substituted phenethylamine and a derivative of the psychedelic compound 2C-B. First synthesized in the 1990s, it has been identified as a designer drug with psychoactive effects. This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its interaction with serotonergic receptors, the underlying signaling mechanisms, and the experimental protocols used for its characterization.

Pharmacological Profile

N-Ethyl-2C-B is primarily classified as a potent full agonist at the serotonin 5-HT₂ₐ receptor.[1] This interaction is believed to be the principal mechanism driving its psychedelic effects. The functional activity of N-Ethyl-2C-B at the 5-HT₂ₐ receptor is significant, with a reported half-maximal effective concentration (EC₅₀) of 3.39 nM and a maximal efficacy (Eₘₐₓ) of 106% relative to serotonin.[1]

Interestingly, while its functional potency is high, structure-activity relationship studies indicate that the addition of an N-ethyl group to the 2C-B scaffold reduces the binding affinity for the 5-HT₂ₐ receptor. Research by Glennon et al. (1994) demonstrated that N-alkylation of 2C-B generally decreases receptor affinity. Specifically, N-Ethyl-2C-B was found to have an approximately 40-fold lower affinity for the 5-HT₂ₐ receptor compared to its parent compound, 2C-B.[2] This highlights a crucial distinction between a compound's ability to bind to a receptor (affinity, often measured by Kᵢ) and its ability to activate that receptor to produce a biological response (potency, measured by EC₅₀, and efficacy, measured by Eₘₐₓ).

The broader receptor binding profile of N-Ethyl-2C-B hydrochloride is not extensively documented in the scientific literature. However, based on studies of the parent compound 2C-B and other related phenethylamines, it is likely that N-Ethyl-2C-B exhibits the highest affinity for the 5-HT₂ receptor family, particularly the 5-HT₂ₐ and 5-HT₂ₙ subtypes.[2][3] The affinity for other monoamine receptors, such as dopamine and norepinephrine receptors, as well as for monoamine transporters (SERT, DAT, NET), is expected to be significantly lower.[3][4]

Receptor Binding and Functional Activity Data

Due to the limited availability of a comprehensive screening panel for N-Ethyl-2C-B in the public domain, a detailed table of binding affinities (Kᵢ values) across a wide range of receptors is not currently possible. The available quantitative data is summarized below.

ReceptorParameterValueReference
5-HT₂ₐEC₅₀3.39 nM[1][5]
5-HT₂ₐEₘₐₓ106% (relative to 5-HT)[1][5]
5-HT₂ₐAffinity (Kᵢ)~40-fold lower than 2C-B[2]

Signaling Pathways

Activation of the 5-HT₂ₐ receptor by an agonist like N-Ethyl-2C-B initiates a well-characterized intracellular signaling cascade. The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE2CB N-Ethyl 2C-B Receptor 5-HT2A Receptor NE2CB->Receptor Binds G_protein Gq/11 Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: 5-HT₂ₐ Receptor Gq/11 Signaling Pathway.

Upon binding of N-Ethyl-2C-B, the 5-HT₂ₐ receptor undergoes a conformational change, activating the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses that are thought to underlie the psychoactive effects of the compound.

Experimental Protocols

The characterization of compounds like N-Ethyl-2C-B hydrochloride relies on standardized in vitro assays to determine their receptor binding affinity and functional activity.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ value) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing 5-HT2A) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubate Radioligand_Prep Radioligand Solution (e.g., [³H]ketanserin) Radioligand_Prep->Incubate Compound_Prep Test Compound Dilutions (N-Ethyl 2C-B) Compound_Prep->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Measures radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

Caption: Radioligand Competition Binding Assay Workflow.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT₂ₐ) are prepared and homogenized in a suitable buffer.

  • Assay Setup: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (N-Ethyl-2C-B).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Calcium Mobilization Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gq-coupled receptors by detecting changes in intracellular calcium concentration.

Calcium_Flux_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Culture Culture Cells Expressing Target Receptor (e.g., 5-HT2A) Dye_Loading Load Cells with a Calcium-Sensitive Fluorescent Dye Cell_Culture->Dye_Loading Add_Compound Add Varying Concentrations of Test Compound (N-Ethyl 2C-B) Dye_Loading->Add_Compound Measure_Fluorescence Measure Fluorescence Over Time (e.g., using FLIPR) Add_Compound->Measure_Fluorescence Analyze Data Analysis (Calculate EC₅₀ and Eₘₐₓ) Measure_Fluorescence->Analyze

Caption: Calcium Mobilization Functional Assay Workflow.

Methodology:

  • Cell Culture: Cells engineered to express the target receptor (e.g., HEK293 cells with the human 5-HT₂ₐ receptor) are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

  • Compound Addition: Varying concentrations of the test compound (N-Ethyl-2C-B) are added to the wells.

  • Signal Detection: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to monitor the fluorescence intensity in real-time. Agonist-induced activation of the Gq pathway leads to a release of intracellular calcium, which binds to the dye, causing a significant increase in its fluorescence.

  • Data Analysis: The peak fluorescence response at each compound concentration is measured. A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist like serotonin).

Conclusion

N-Ethyl-2C-B hydrochloride is a potent full agonist at the 5-HT₂ₐ receptor, a characteristic that likely underlies its psychedelic properties. While its functional potency is in the low nanomolar range, its binding affinity appears to be lower than that of its parent compound, 2C-B. A comprehensive understanding of its selectivity and off-target effects requires further investigation through broad receptor binding and functional screening panels. The methodologies described herein represent the standard approaches for characterizing the pharmacological profile of such novel psychoactive substances, providing essential data for the fields of neuroscience, pharmacology, and drug development.

References

Structural elucidation of N-Ethyl 2C-B hydrochloride using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of N-Ethyl 2C-B hydrochloride (4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride). The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary techniques for the unambiguous identification and characterization of this psychoactive phenethylamine. Detailed experimental protocols, data interpretation, and visualization of analytical workflows and fragmentation pathways are presented to serve as a valuable resource for researchers in the fields of forensic science, toxicology, and pharmaceutical drug development.

Introduction

N-Ethyl-2C-B is a synthetic phenethylamine and a derivative of the more well-known psychedelic compound 2C-B. As with many designer drugs, the hydrochloride salt is a common form due to its increased stability and solubility. The unequivocal structural confirmation of such compounds is crucial for forensic investigations, clinical toxicology, and for understanding their pharmacological and metabolic profiles. This guide outlines the systematic approach to the structural elucidation of this compound, leveraging the strengths of both NMR spectroscopy for detailed structural information and mass spectrometry for molecular weight determination and fragmentation analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride--INVALID-LINK--
CAS Number 155638-84-9--INVALID-LINK--
Molecular Formula C₁₂H₁₈BrNO₂ · HCl--INVALID-LINK--
Formula Weight 324.6 g/mol --INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
SMILES COC1=CC(CCNCC)=C(OC)C=C1Br.Cl--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms within the molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent such as DMSO-d₆ are summarized in Table 2. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.2Broad Singlet2H-NH₂⁺-
~7.2Singlet1HAr-H
~6.9Singlet1HAr-H
~3.8Singlet3H-OCH₃
~3.7Singlet3H-OCH₃
~3.1Multiplet2HAr-CH₂-
~3.0Multiplet2H-CH₂-N-
~2.9Quartet2H-N-CH₂-CH₃
~1.2Triplet3H-CH₂-CH₃

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The broad singlet for the amine protons is due to proton exchange and the quadrupolar nature of the nitrogen atom.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~152Ar-C-O
~150Ar-C-O
~129Ar-C
~118Ar-C-H
~115Ar-C-H
~112Ar-C-Br
~57-OCH₃
~56-OCH₃
~48-CH₂-N-
~43-N-CH₂-CH₃
~30Ar-CH₂-
~12-CH₂-CH₃

Note: These are predicted chemical shifts and should be confirmed with experimental data.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shifts and the observation of exchangeable protons.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64 scans, depending on sample concentration.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 scans, depending on sample concentration.

      • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

For N-Ethyl 2C-B, Electron Ionization (EI) is a common technique used in Gas Chromatography-Mass Spectrometry (GC-MS). The expected major fragments are listed in Table 4. The presence of bromine will result in a characteristic M+2 isotopic pattern for fragments containing the bromine atom.

Table 4: Expected Mass Fragments of N-Ethyl 2C-B (Free Base)

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
287/289[M]⁺ (Molecular Ion)
272/274[M - CH₃]⁺
258/260[M - C₂H₅]⁺
215/217[M - C₂H₄NHCH₂CH₃]⁺ (Benzylic cleavage)
186[M - Br - C₂H₅]⁺
72[CH₂=NHCH₂CH₃]⁺
58[CH₃CH=NHCH₃]⁺

Note: The m/z values correspond to the free base. In ESI-MS, the protonated molecule [M+H]⁺ at m/z 288/290 would be expected.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100-1000 µg/L.

    • For the analysis of the free base, the hydrochloride salt can be neutralized by adding a mild base (e.g., a saturated solution of sodium bicarbonate) and extracting the free base into an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injection Port Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Injection Mode: Splitless or split (e.g., 20:1).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to N-Ethyl 2C-B in the total ion chromatogram.

    • Analyze the mass spectrum of the peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Compare the fragmentation pattern with known fragmentation pathways of phenethylamines and with library spectra if available.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Elucidation Sample N-Ethyl 2C-B HCl Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Extraction Free Base Extraction (for GC-MS) Sample->Extraction NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR GCMS GC-MS Analysis Extraction->GCMS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectral Analysis (Fragmentation Pattern) GCMS->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for structural elucidation.

Proposed Mass Fragmentation Pathway

The following diagram illustrates a proposed electron ionization (EI) mass fragmentation pathway for N-Ethyl 2C-B.

fragmentation_pathway M N-Ethyl 2C-B [M]⁺˙ m/z 287/289 F1 [M - C₂H₅]⁺ m/z 258/260 M->F1 - •C₂H₅ F2 Benzylic Cleavage [C₈H₈BrO₂]⁺ m/z 215/217 M->F2 - C₄H₁₀N• F3 Iminium Ion [C₄H₁₀N]⁺ m/z 72 M->F3 α-cleavage

Caption: Proposed EI mass fragmentation pathway.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable approach for the complete structural elucidation of this compound. ¹H and ¹³C NMR offer detailed insights into the molecular framework, while GC-MS confirms the molecular weight and provides characteristic fragmentation patterns essential for identification. The experimental protocols and data presented in this guide serve as a foundational reference for analytical chemists and researchers working with novel psychoactive substances. Adherence to these methodologies will ensure accurate and defensible structural characterization, which is paramount in forensic, clinical, and research settings.

N-Ethyl 2C-B Hydrochloride: A Technical Guide to its Putative Metabolism and the Identification of Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of N-Ethyl-2C-B hydrochloride (2C-B-Et HCl), a synthetic phenethylamine. Due to a lack of direct studies on N-Ethyl-2C-B, this guide extrapolates from the well-documented metabolism of its parent compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), and other N-alkylated phenethylamines. The primary metabolic routes are anticipated to involve N-deethylation to the parent compound 2C-B, followed by oxidative deamination and O-demethylation. This document outlines the putative major metabolites and details the established experimental protocols for their identification and quantification, primarily centered around mass spectrometry-based techniques. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of this compound and its biotransformation.

Introduction

N-Ethyl-2C-B (N-ethyl-4-bromo-2,5-dimethoxyphenethylamine) is a lesser-known derivative of the psychedelic phenethylamine 2C-B. As with many new psychoactive substances (NPS), there is a significant gap in the scientific literature regarding its pharmacology, toxicology, and metabolism. Understanding the metabolic fate of N-Ethyl-2C-B is crucial for predicting its duration of action, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological matrices. This guide synthesizes the current knowledge on the metabolism of 2C-B and related N-alkylated compounds to propose a putative metabolic pathway for N-Ethyl-2C-B and to provide a framework for experimental investigation.

Predicted Metabolic Pathways of N-Ethyl 2C-B

The metabolism of N-Ethyl-2C-B is expected to proceed through two primary pathways: N-dealkylation and direct metabolism of the parent molecule. These pathways are largely based on the known biotransformation of 2C-B and other N-substituted phenethylamines. The metabolism of 2C-B is primarily mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome P450 (CYP450) enzymes.[1]

Pathway 1: N-Deethylation to 2C-B

A major anticipated metabolic route for N-Ethyl-2C-B is the enzymatic removal of the N-ethyl group to yield the parent compound, 2C-B. This N-dealkylation is a common metabolic reaction for many N-substituted xenobiotics and is typically catalyzed by CYP450 enzymes. Once formed, 2C-B would then enter its well-established metabolic cascade.

The primary metabolic pathways of 2C-B are:

  • Oxidative Deamination: This process, primarily carried out by MAO-A and MAO-B, converts 2C-B into an unstable aldehyde intermediate.[1][2] This intermediate is then rapidly metabolized via two routes:

    • Oxidation: Aldehyde dehydrogenase (ALDH) oxidizes the aldehyde to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[3][4]

    • Reduction: Aldehyde reductase or alcohol dehydrogenase reduces the aldehyde to form 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE).[3][4]

  • O-Demethylation: One or both of the methoxy groups on the phenyl ring can be removed, a reaction likely catalyzed by CYP450 enzymes. This can occur on the parent 2C-B molecule or its deaminated metabolites.[4][5] For example, demethylation of BDMPAA would lead to the formation of 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA).[3]

Pathway 2: Direct Metabolism of N-Ethyl-2C-B

In addition to N-deethylation, N-Ethyl-2C-B could undergo direct metabolism:

  • O-Demethylation: Similar to 2C-B, the methoxy groups of N-Ethyl-2C-B are susceptible to O-demethylation by CYP450 enzymes.

  • Hydroxylation: The ethyl group or the aromatic ring of N-Ethyl-2C-B could be hydroxylated.

  • N-Oxidation: The nitrogen atom could be oxidized.

Following these initial transformations, the resulting metabolites could undergo further reactions, including conjugation with glucuronic acid or sulfate to facilitate excretion.

Putative Major Metabolites

Based on the predicted pathways, the major metabolites of N-Ethyl-2C-B likely include:

  • 2C-B (4-bromo-2,5-dimethoxyphenethylamine): Formed via N-deethylation.

  • BDMPAA (4-bromo-2,5-dimethoxyphenylacetic acid): A major metabolite of 2C-B.

  • BDMPE (2-(4-bromo-2,5-dimethoxyphenyl)ethanol): Another significant metabolite of 2C-B.

  • Demethylated derivatives: Metabolites where one or both methoxy groups have been removed from either N-Ethyl-2C-B or its subsequent metabolites.

Data Presentation: Quantitative Analysis of Metabolites

While no specific quantitative data for N-Ethyl-2C-B metabolism has been published, the following table illustrates how such data would be presented. The values are hypothetical and are based on typical findings in metabolism studies of related compounds.

MetaboliteAbbreviationPredicted PathwayRelative Abundance (Hypothetical)
N-Ethyl-4-bromo-2,5-dimethoxyphenethylamineN-Ethyl-2C-BParent Compound-
4-bromo-2,5-dimethoxyphenethylamine2C-BN-Deethylation+++
4-bromo-2,5-dimethoxyphenylacetic acidBDMPAAOxidative Deamination & Oxidation++++
2-(4-bromo-2,5-dimethoxyphenyl)ethanolBDMPEOxidative Deamination & Reduction++
4-bromo-2-hydroxy-5-methoxyphenylacetic acidB-2-HMPAAO-Demethylation+

Key: ++++ (Very High), +++ (High), ++ (Moderate), + (Low)

Experimental Protocols for Metabolite Identification

The identification and quantification of N-Ethyl-2C-B and its metabolites would typically involve in vitro and in vivo studies followed by analysis using advanced analytical techniques.

In Vitro Metabolism Studies
  • Human Liver Microsomes (HLMs):

    • Incubation: N-Ethyl-2C-B hydrochloride is incubated with pooled HLMs in the presence of an NADPH-generating system.

    • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • Hepatocytes:

    • Incubation: Cryopreserved or fresh human hepatocytes are incubated with N-Ethyl-2C-B hydrochloride in a suitable culture medium.

    • Sample Collection: Aliquots of the medium and cell lysates are collected over time.

    • Extraction: Metabolites are extracted from the samples using techniques like liquid-liquid extraction or solid-phase extraction.

In Vivo Metabolism Studies
  • Animal Models (e.g., Rats):

    • Administration: N-Ethyl-2C-B hydrochloride is administered to the animals (e.g., orally or intravenously).

    • Sample Collection: Urine and blood samples are collected at predetermined time intervals.

    • Sample Preparation: Urine samples may require enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. Both urine and plasma samples are then extracted and concentrated.

Analytical Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Due to the polar nature of the amine and potential hydroxyl groups, derivatization (e.g., with trifluoroacetic anhydride) is often necessary to improve chromatographic properties and sensitivity.

    • Analysis: The derivatized extract is injected into the GC-MS system for separation and identification based on retention time and mass spectra.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Advantages: This is the preferred method for its high sensitivity, selectivity, and ability to analyze underivatized samples.

    • Analysis: The sample extract is separated by liquid chromatography, and the metabolites are identified and quantified by tandem mass spectrometry based on their specific precursor-to-product ion transitions.

Visualizations

Putative Metabolic Pathway of N-Ethyl 2C-B

G parent N-Ethyl-2C-B deethylated 2C-B parent->deethylated N-Deethylation (CYP450) demethyl_parent O-Demethylated N-Ethyl-2C-B parent->demethyl_parent O-Demethylation (CYP450) aldehyde Aldehyde Intermediate deethylated->aldehyde Oxidative Deamination (MAO-A/B) bdmpaa BDMPAA (4-bromo-2,5-dimethoxyphenylacetic acid) aldehyde->bdmpaa Oxidation (ALDH) bdmpe BDMPE (2-(4-bromo-2,5-dimethoxyphenyl)ethanol) aldehyde->bdmpe Reduction (ARDH/ADH) demethyl_bdmpaa B-2-HMPAA (4-bromo-2-hydroxy-5-methoxyphenylacetic acid) bdmpaa->demethyl_bdmpaa O-Demethylation (CYP450)

Caption: Putative metabolic pathways of N-Ethyl 2C-B.

Experimental Workflow for Metabolite Identification

G start Biological Sample (Urine, Plasma, HLM incubate) extraction Sample Preparation (Extraction, Hydrolysis) start->extraction analysis Analytical Technique extraction->analysis gcms GC-MS (with Derivatization) analysis->gcms lcms LC-MS/MS analysis->lcms data Data Analysis gcms->data lcms->data identification Metabolite Identification (Mass Spectra, Retention Time) data->identification quantification Quantification data->quantification

Caption: General experimental workflow for metabolite identification.

Conclusion

While direct experimental data on the metabolism of N-Ethyl-2C-B hydrochloride is currently unavailable, a putative metabolic pathway can be constructed based on the known biotransformation of 2C-B and other N-alkylated phenethylamines. The primary routes are predicted to be N-deethylation to 2C-B, followed by oxidative deamination and O-demethylation. The major metabolites are likely to be 2C-B, BDMPAA, and BDMPE. The experimental protocols outlined in this guide, utilizing human liver microsomes or in vivo models coupled with GC-MS or LC-MS/MS analysis, provide a robust framework for the definitive identification and quantification of these metabolites. Further research is essential to validate these predicted pathways and to fully characterize the metabolic profile of N-Ethyl-2C-B.

References

Investigating the Psychoactive Properties of N-Ethyl 2C-B Hydrochloride in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl 2C-B hydrochloride is a synthetic phenethylamine and a derivative of the well-known psychedelic 2C-B. While recognized as a potent serotonin 5-HT2A receptor agonist, detailed in vivo characterization of its psychoactive properties remains limited.[1] This technical guide synthesizes the available preclinical data on N-Ethyl 2C-B and its structural analogs to provide a framework for investigating its psychoactive effects in animal models. Due to the scarcity of direct research on N-Ethyl 2C-B, this document extrapolates from studies on closely related 2C-x compounds to propose experimental designs and expected outcomes. The guide covers essential pharmacological data, detailed experimental protocols for behavioral assessment, and the underlying signaling pathways.

Introduction

The 2C-x family of phenethylamines, first synthesized by Alexander Shulgin, represents a significant class of psychoactive compounds.[2][3] These substances are primarily known for their hallucinogenic and entactogenic effects, mediated through their interaction with serotonin receptors. N-Ethyl 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine) is a less-studied member of this family. While it is established as a full agonist at the 5-HT2A receptor, preliminary data suggests that simple N-alkylation, as in N-Ethyl-2C-B, may decrease its binding affinity for this receptor compared to its parent compound, 2C-B.[1][4] This suggests a potentially nuanced psychoactive profile that warrants dedicated investigation.

This guide provides researchers with a comprehensive overview of the methodologies required to characterize the psychoactive properties of this compound in animal models. By leveraging established protocols for related compounds, this document aims to facilitate a structured and evidence-based approach to understanding the pharmacology and behavioral effects of this novel psychoactive substance.

Pharmacological Profile: A Comparative Analysis

The primary mechanism of action for 2C-x compounds is agonism at the 5-HT2A receptor, which is strongly correlated with their psychedelic effects.[2] However, the affinity and efficacy at other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A, as well as other neurotransmitter systems, can significantly modulate their overall psychoactive profile.[2]

Receptor Binding Affinities

Quantitative data on the receptor binding affinities of this compound is scarce. However, by examining the structure-activity relationships of the 2C-phenethylamine series, we can infer its likely receptor interaction profile. N-alkylation of phenethylamines can alter their binding characteristics. For instance, N-ethylation of 2C-B has been shown to reduce its affinity for the 5-HT2A receptor by approximately 40-fold.[4] The following table summarizes the known binding affinities of 2C-B and related compounds to provide a comparative context.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
2C-B~1.2 (EC50)~0.63 (EC50)[4]
N-Ethyl-2C-BLower affinity than 2C-BData not available[4]
2C-IData not availableData not available
2C-EData not availableData not available
Signaling Pathways

The psychoactive effects of 5-HT2A receptor agonists are mediated through complex intracellular signaling cascades. Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Recent research also points to the involvement of β-arrestin-mediated signaling pathways, which may contribute to the nuanced effects of different psychedelic compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NEthyl_2CB N-Ethyl 2C-B NEthyl_2CB->5HT2A_Receptor Binds to IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 1: 5-HT2A Receptor Gq-PLC Signaling Pathway.

Experimental Protocols for Behavioral Assessment

To evaluate the psychoactive properties of this compound in animal models, a battery of behavioral tests is recommended. These assays, widely used in psychedelic research, provide quantifiable measures of hallucinogen-like effects.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[5][6]

Methodology:

  • Animals: Male C57BL/6J mice are commonly used due to their robust HTR.

  • Drug Administration: this compound is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation: Immediately after injection, individual mice are placed in a clean observation chamber. The number of head twitches is manually counted for a predetermined period, typically 30-60 minutes.

  • Data Analysis: The total number of head twitches per observation period is recorded for each dose. Data are analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to a vehicle control.

G Start Start Acclimatize Acclimatize Mice to Observation Chamber Start->Acclimatize Drug_Admin Administer N-Ethyl 2C-B HCl (i.p. injection) Acclimatize->Drug_Admin Observation Observe and Count Head Twitches (30-60 min) Drug_Admin->Observation Data_Analysis Analyze Dose-Response Relationship Observation->Data_Analysis End End Data_Analysis->End

Figure 2: Head-Twitch Response Experimental Workflow.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in several psychiatric disorders and can be induced by hallucinogenic drugs.[7][8]

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.

  • Procedure:

    • Acclimation: Each rat is placed in the startle chamber for a 5-minute acclimation period with background white noise.

    • Baseline Startle: A series of startle pulses (e.g., 120 dB) are presented to establish a baseline startle response.

    • Prepulse Trials: A non-startling acoustic prepulse (e.g., 80 dB) is presented shortly before the startle pulse.

    • Drug Administration: this compound is administered (i.p.), and after a suitable absorption time, the startle and prepulse trials are repeated.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials. A two-way ANOVA can be used to analyze the effects of drug dose and prepulse intensity.

G Start Start Acclimatize Acclimatize Rat to Startle Chamber Start->Acclimatize Baseline Measure Baseline Startle Response Acclimatize->Baseline Drug_Admin Administer N-Ethyl 2C-B HCl (i.p. injection) Baseline->Drug_Admin Test Present Startle and Prepulse Trials Drug_Admin->Test Data_Analysis Calculate and Analyze % Prepulse Inhibition Test->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Analytical Methods for the Detection of N-Ethyl 2C-B Hydrochloride in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 2C-B hydrochloride is a synthetic phenethylamine with psychoactive properties. As a derivative of the 2C-B family, it is of significant interest to forensic toxicologists, researchers, and drug development professionals. Accurate and sensitive detection of this compound in biological matrices is crucial for clinical, forensic, and research purposes. This document provides detailed application notes and protocols for the analytical detection of this compound in various biological samples, including urine, oral fluid, and hair. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for the confirmatory analysis of such compounds.

Due to the limited availability of specific analytical data for this compound, the presented protocols and quantitative data are largely based on validated methods for the closely related and more extensively studied compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The analytical principles and procedures are expected to be highly similar and adaptable for N-Ethyl 2C-B.

Analytical Techniques Overview

The primary analytical techniques for the detection and quantification of this compound in biological samples are GC-MS and LC-MS/MS. These methods offer high sensitivity and selectivity, which are essential for the analysis of trace amounts of drugs in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase. For non-volatile compounds like phenethylamines, a derivatization step is often required to increase their volatility. GC-MS provides excellent chromatographic resolution and characteristic mass spectra for confident identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex mixtures without the need for derivatization.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of 2C-B in various biological matrices. These values can serve as a reference for the expected performance of analytical methods for this compound.

Table 1: Quantitative Parameters for the Analysis of 2C-B in Urine by GC-MS

ParameterValueReference
Linearity Range0.5 - 1.5 µg/mL[1]
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)0.5 µg/mL[1]
RecoveryNot Reported
Matrix EffectNot Reported

Table 2: Quantitative Parameters for the Analysis of 2C-B in Oral Fluid by LC-MS/MS

ParameterValueReference
Linearity RangeNot Reported
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported
RecoveryNot Reported
Matrix EffectNot Reported

Table 3: Quantitative Parameters for a Multi-Analyte LC-MS/MS Method in Urine (Including Phenethylamines)

ParameterValueReference
Linearity Range1.0 - 50.0 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
RecoveryNot Reported
Matrix EffectNot Reported

Experimental Protocols

Protocol 1: GC-MS Analysis of N-Ethyl 2C-B in Urine

This protocol is adapted from a validated method for the analysis of 2C-B in urine and involves solid-phase extraction (SPE) and derivatization prior to GC-MS analysis.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 2 mL of urine, add an appropriate internal standard.

  • Perform a solid-phase extraction using a polymeric strong cation exchange cartridge.

  • Wash the cartridge sequentially with deionized water, 0.1 M HCl, and methanol.

  • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in an appropriate solvent.

  • Add a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA) to the extract.

  • Heat the mixture to facilitate the reaction and form the trifluoroacetyl derivative of N-Ethyl 2C-B.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: Optimize the temperature program to ensure good separation of the analyte from other matrix components.

  • Injector: Operate in splitless mode.

  • Mass Spectrometer: Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized N-Ethyl 2C-B.

Protocol 2: LC-MS/MS Analysis of N-Ethyl 2C-B in Oral Fluid

This protocol outlines a general procedure for the analysis of phenethylamines in oral fluid using LC-MS/MS.

1. Sample Collection and Pre-treatment

  • Collect oral fluid using a specialized collection device (e.g., Salivette®).[2]

  • Centrifuge the collection device to separate the oral fluid from the collection pad.

  • To a known volume of oral fluid, add an appropriate internal standard.

  • Perform a protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Use a C18 reversed-phase column for separation.

  • Mobile Phase: Employ a gradient elution with a mixture of an aqueous solution containing a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for N-Ethyl 2C-B and the internal standard for optimal selectivity and sensitivity.

Protocol 3: Analysis of N-Ethyl 2C-B in Hair

This protocol is based on a method for the detection of 2C-B in hair samples.[3]

1. Sample Preparation

  • Wash the hair sample with dichloromethane to remove external contamination.

  • Dry the hair and pulverize it to increase the surface area for extraction.

  • Incubate the pulverized hair in methanol with sonication to extract the analyte.

  • Centrifuge the mixture and collect the methanol supernatant.

  • Evaporate the supernatant to dryness and reconstitute the residue in a suitable solvent for injection.

2. Instrumental Analysis

  • The analysis can be performed using either GC-MS (with derivatization) or LC-MS/MS as described in the protocols above. LC-MS/MS is generally preferred for its ability to analyze the underivatized compound.

Visualizations

Experimental_Workflow_GC_MS cluster_sample_prep Sample Preparation (Urine) cluster_derivatization Derivatization cluster_analysis GC-MS Analysis s1 Urine Sample Collection s2 Addition of Internal Standard s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Elution s3->s4 s5 Evaporation to Dryness s4->s5 d1 Reconstitution s5->d1 d2 Addition of MBTFA d1->d2 d3 Heating d2->d3 a1 Injection into GC-MS d3->a1 a2 Separation and Detection a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for GC-MS analysis of N-Ethyl 2C-B in urine.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation (Oral Fluid) cluster_analysis LC-MS/MS Analysis s1 Oral Fluid Collection (e.g., Salivette®) s2 Centrifugation s1->s2 s3 Addition of Internal Standard s2->s3 s4 Protein Precipitation s3->s4 s5 Centrifugation s4->s5 s6 Supernatant Transfer s5->s6 a1 Injection into LC-MS/MS s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Analysis and Quantification a3->a4

Caption: Experimental workflow for LC-MS/MS analysis of N-Ethyl 2C-B in oral fluid.

Signaling Pathways and Logical Relationships

The analytical process for detecting this compound in biological samples follows a logical progression from sample acquisition to final data interpretation. The choice of analytical technique and sample preparation method is dictated by the biological matrix and the required sensitivity and selectivity of the assay.

Logical_Relationships Biological_Sample Biological Sample (Urine, Oral Fluid, Hair) Sample_Preparation Sample Preparation (Extraction & Clean-up) Biological_Sample->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: Logical flow of the analytical process for drug detection in biological samples.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the detection and quantification of this compound in biological samples. While specific validated methods for this particular compound are not widely published, the protocols based on the analysis of 2C-B and other phenethylamines offer a solid starting point for method development and validation. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis and the available instrumentation. Adherence to proper validation procedures is essential to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of N-Ethyl 2C-B Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl 2C-B is a psychoactive phenethylamine and a derivative of the more well-known compound 2C-B.[1][2] As a designer drug, its presence and concentration in various matrices are of significant interest to researchers, forensic scientists, and drug development professionals. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for identifying and quantifying such compounds in biological and seized samples.[3] Phenethylamines often exhibit poor chromatographic behavior due to their polarity; therefore, a derivatization step is typically required to improve volatility and peak shape, enabling accurate quantification.[4][5][6][7] This protocol details a method for the quantification of N-Ethyl 2C-B hydrochloride following derivatization.

Chemical Information

  • Compound: this compound

  • Formal Name: 4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride[1]

  • Molecular Formula: C₁₂H₁₈BrNO₂ • HCl[1]

  • Molecular Weight: 324.6 g/mol [1][2]

Experimental Protocol

This protocol is designed for the analysis of N-Ethyl 2C-B in a solution, which can be adapted for matrices like urine or blood after a validated extraction procedure.

1. Materials and Reagents

  • This compound reference standard (Cayman Chemical or equivalent)[1]

  • Internal Standard (IS): (e.g., N,N-dimethylaniline or a deuterated analog)

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Derivatization Agent: N-methyl-bis-trifluoroacetamide (MBTFA) or Trifluoroacetic anhydride (TFAA)[4][6][7]

  • Sodium Carbonate/Bicarbonate Buffer (pH 10.8)[8]

  • Deionized Water

  • Nitrogen gas, high purity

2. Standard and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Sample Preparation (from a matrix like urine or blood):

    • To 1 mL of the sample, add the internal standard.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, add 50 µL of a basic buffer (e.g., Na₂CO₃-NaHCO₃, pH 10.8) and an appropriate extraction solvent like cyclohexane or a methylene chloride/isopropanol mixture.[8][9]

    • Vortex the mixture for 3 minutes and centrifuge at 5000 rpm for 10 minutes.[8]

    • Carefully transfer the upper organic layer to a clean glass test tube.

3. Derivatization Procedure

  • Evaporate the organic extract (or an aliquot of a standard solution) to dryness under a gentle stream of nitrogen at approximately 50°C.[3]

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., MBTFA or TFAA).

  • Cap the vial tightly and heat at 60-70°C for 20-30 minutes.[10]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. The resulting derivative is N-trifluoroacetyl-N-Ethyl 2C-B.

4. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 6890N or equivalent[11]

  • Mass Spectrometer: Agilent 5975 MSD or equivalent[11]

  • GC Column: HP-5MS or DB-5MS capillary column (30m x 0.25mm i.d., 0.25µm film thickness).[8] These columns are robust for analyzing derivatized drugs.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8][11]

  • Injector: Splitless mode, 250°C.[11]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.[8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: m/z 40-550 for initial identification.

      • Selected Ion Monitoring (SIM): For quantification, using characteristic ions of the derivatized compound.

5. Data Analysis and Quantification

  • Identify the N-trifluoroacetyl-N-Ethyl 2C-B derivative peak based on its retention time and mass spectrum in the analyzed standards.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards.

  • Quantify the amount of N-Ethyl 2C-B in the samples by applying the linear regression equation from the calibration curve to the peak area ratios obtained from the samples.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the analysis of the TFA-derivative of N-Ethyl 2C-B. The exact m/z values for N-Ethyl 2C-B derivative are predicted based on the known fragmentation of 2C-B TFA, which involves cleavage of the C-C bond beta to the nitrogen.[13]

AnalyteRetention Time (min)Quantification Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
N-trifluoroacetyl-N-Ethyl 2C-B10 - 12242/244229148

Note: The ion pair at m/z 242/244 is characteristic due to the presence of a single bromine atom. The retention time is an estimate and should be confirmed experimentally.

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound.

GCMS_Workflow Sample Sample Receipt (e.g., Urine, Blood, Seized Material) Prep Standard & Sample Preparation (LLE or SPE) Sample->Prep Extraction Deriv Derivatization (Evaporation & Reaction with MBTFA/TFAA) Prep->Deriv Isolate Analyte Inject GC-MS Analysis (Injection & Separation) Deriv->Inject Inject Derivative Data Data Acquisition (Full Scan & SIM Mode) Inject->Data MS Detection Quant Data Processing & Quantification (Peak Integration & Calibration) Data->Quant Generate Chromatogram Report Final Report Quant->Report Calculate Concentration

Caption: Experimental workflow for GC-MS quantification of N-Ethyl 2C-B.

References

Application of N-Ethyl 2C-B Hydrochloride in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 2C-B hydrochloride is a substituted phenethylamine and a derivative of the psychedelic compound 2C-B. As a member of the 2C-x family, it is of significant interest in neuroscience research for its potent interaction with serotonergic systems, particularly the 5-HT2A receptor. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at elucidating its pharmacological profile and potential as a research tool.

Application Notes

This compound is a potent full agonist at the serotonin 5-HT2A receptor.[1] This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including sensory perception, cognition, and mood. Its psychedelic properties, characteristic of 5-HT2A agonists, allow for its use in animal models to study the neurobiology of hallucinogenic effects.[2]

However, there is some conflicting information regarding its affinity. While identified as a potent full agonist, some reports suggest it has a considerably lower affinity for the 5-HT2A receptor compared to its parent compound, 2C-B.[3] This highlights the need for careful dose-response studies and thorough characterization in any experimental paradigm.

The primary application of this compound in neuroscience research is as a selective agonist to probe 5-HT2A receptor function. It can be utilized in a variety of in vitro and in vivo experimental settings to:

  • Characterize the signaling pathways activated by 5-HT2A receptor agonism.

  • Investigate the role of the 5-HT2A receptor in animal models of psychiatric disorders.

  • Screen for novel therapeutic agents that modulate 5-HT2A receptor activity.

  • Explore the structure-activity relationships of phenethylamine psychedelics.

Data Presentation

Due to the limited availability of specific binding affinity (Ki) data for this compound, the following table includes its known functional potency (EC50) at the 5-HT2A receptor, alongside comparative data for the parent compound 2C-B to provide a broader pharmacological context.

CompoundReceptorAssay TypeSpeciesKi (nM)EC50 (nM)Emax (%)Reference
N-Ethyl 2C-B 5-HT2AFunctional Assay-Not available3.39106[1]
2C-B5-HT2ARadioligand BindingHuman6.5--[4]
2C-B5-HT2ACa2+ MobilizationHuman-1383[4]
2C-B5-HT2BRadioligand BindingHuman4.8--[4]
2C-B5-HT2BCa2+ MobilizationHuman-11079[4]
2C-B5-HT2CRadioligand BindingHuman1.8--[4]
2C-B5-HT2CCa2+ MobilizationHuman-2.293[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Radioligand Binding Assay for 5-HT2A Receptor

This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells).[5]

  • Radioligand: [3H]ketanserin (antagonist) or [125I]DOI (agonist).[6][7]

  • This compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM spiperone).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer. Homogenize gently and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in the assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: A range of concentrations of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vitro Intracellular Calcium Mobilization Assay

This protocol measures the functional potency (EC50) of this compound by quantifying its ability to induce calcium release in cells expressing the 5-HT2A receptor, which typically signals through the Gq pathway.[9][10]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[11][12]

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).[11][13]

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer in a separate plate.

  • Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader. Record a baseline fluorescence reading.

  • Compound Addition: The instrument's automated injector adds the different concentrations of this compound to the wells.

  • Kinetic Reading: Immediately after compound addition, record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a proxy for hallucinogenic potential.[2][14]

Materials:

  • Male C57BL/6J mice.[15]

  • This compound.

  • Vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or automated HTR detection system.[15]

Procedure:

  • Acclimation: Acclimate the mice to the testing room and observation chambers for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection). A range of doses should be tested.

  • Observation Period: Immediately after injection, place the mice individually into the observation chambers.

  • HTR Recording: Record the number of head twitches for a defined period (e.g., 30-60 minutes). This can be done by trained observers blind to the treatment conditions or using an automated system.[1][15]

  • Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle-treated group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effect of the compound on HTR.

Mandatory Visualizations

G cluster_0 5-HT2A Receptor Signaling Pathway NEthyl_2CB N-Ethyl 2C-B HCl Receptor 5-HT2A Receptor NEthyl_2CB->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Cascade

G cluster_1 Radioligand Binding Assay Workflow start Start prep_membranes Prepare 5-HT2A Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_assay add_reagents Add Radioligand and N-Ethyl 2C-B HCl setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

G cluster_2 Head-Twitch Response (HTR) Assay Workflow start Start acclimate Acclimate Mice start->acclimate administer Administer N-Ethyl 2C-B HCl or Vehicle acclimate->administer observe Place in Observation Chamber administer->observe record Record Head Twitches observe->record analyze Analyze HTR Frequency record->analyze end End analyze->end

Caption: Head-Twitch Response Assay Workflow

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of N-Ethyl 2C-B Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 2C-B hydrochloride is a psychoactive phenethylamine derivative.[1][2] As with many novel psychoactive substances (NPS), a comprehensive understanding of its neurotoxic potential is crucial for both public health and potential therapeutic evaluation.[3][4] This document provides detailed protocols for a panel of in vitro assays to assess the potential neurotoxicity of this compound. The methodologies are based on established protocols used for structurally related phenethylamines of the 2C series.[3][5][6]

The primary objectives of these assays are to determine the cytotoxic concentration range of this compound in a relevant neuronal cell model and to investigate the potential underlying mechanisms of toxicity, such as mitochondrial dysfunction, membrane damage, and oxidative stress.[3][4]

Recommended Cell Model

The human neuroblastoma cell line, SH-SY5Y , is a widely used and appropriate model for in vitro neurotoxicity studies of psychoactive compounds.[3][5] For these assays, it is recommended to use SH-SY5Y cells differentiated into a more mature, neuron-like phenotype, as this can provide more physiologically relevant data.[3] Differentiation can be achieved by treatment with retinoic acid.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the in vitro neurotoxicity of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture & Differentiation cytotoxicity Primary Cytotoxicity (MTT, NR, LDH) cell_culture->cytotoxicity compound_prep N-Ethyl 2C-B HCl Stock Solution Preparation compound_prep->cytotoxicity mechanistic Mechanistic Assays (MMP, ATP, ROS, GSH) cytotoxicity->mechanistic Select concentrations based on EC50 data_acq Data Acquisition (Spectrophotometry, etc.) cytotoxicity->data_acq mechanistic->data_acq data_analysis EC50 Calculation & Statistical Analysis data_acq->data_analysis

Caption: General workflow for in vitro neurotoxicity testing.

Data Presentation: Summary of Expected Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the described assays. Data for related 2C-X compounds are included for comparative purposes.

CompoundCell LineAssayEndpointValue (µM)Reference
N-Ethyl 2C-B HCl Differentiated SH-SY5Y MTT EC50 To be determined
N-Ethyl 2C-B HCl Differentiated SH-SY5Y NR Uptake EC50 To be determined
N-Ethyl 2C-B HCl Differentiated SH-SY5Y LDH Release EC50 To be determined
2C-BDifferentiated SH-SY5YNR UptakeEC50330.1 ± 1.1[5][6]
2C-T-2Differentiated SH-SY5YNR UptakeEC50465.3 ± 1.2[3]
2C-T-4Differentiated SH-SY5YNR UptakeEC50623.6 ± 1.1[3]
2C-T-7Differentiated SH-SY5YNR UptakeEC50187.9 ± 1.2[3]
2C-ICATH.aLDH ReleaseEC50~250[4]
2C-CCATH.aLDH ReleaseEC50~100[4]

Experimental Protocols

Cell Culture and Differentiation
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Protocol:

    • Seed cells at a density of 25,000 cells/cm².

    • After 24 hours, replace the culture medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).

    • Replenish the differentiation medium every 2-3 days for a total of 6-7 days before compound exposure.

Primary Cytotoxicity Assays

These assays provide an initial assessment of the concentration-dependent toxicity of this compound. It is recommended to test a wide range of concentrations (e.g., 0-1000 µM) to determine the EC50 value.[3]

This assay measures the reduction of MTT by mitochondrial dehydrogenases into a purple formazan product, which is indicative of metabolic activity and cell viability.[3][7]

  • Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well.[7]

  • Exposure: After allowing cells to adhere and stabilize, expose them to various concentrations of this compound for 24 hours.[3] Include a vehicle control (e.g., DMSO 1%).[7]

  • MTT Addition: Add 50 µL of MTT reagent (1 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measurement: Quantify the absorbance at 540 nm using a microplate reader.[7]

  • Analysis: Express cell viability as a percentage of the vehicle control.

This assay assesses the ability of viable cells to incorporate and retain the supravital dye neutral red within their lysosomes.[3]

  • Seeding and Exposure: Follow the same procedure as the MTT assay.

  • NR Incubation: After the 24-hour exposure period, remove the treatment medium and add medium containing 50 µg/mL of neutral red. Incubate for 3 hours at 37°C.

  • Washing and Extraction: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to extract the dye.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate cell viability as a percentage relative to the control.

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity and cell death.[4]

  • Seeding and Exposure: Follow the same procedure as the MTT assay.

  • Sample Collection: After the 24-hour exposure, collect the cell culture supernatant.

  • LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Lysis Control: Include a maximum LDH release control by treating some wells with a lysis buffer.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release.

Mechanistic Neurotoxicity Assays

Based on the EC50 values obtained from the primary cytotoxicity assays, select sublethal concentrations (e.g., EC20 and EC50) to investigate the mechanisms of toxicity.[3]

Mitochondrial Dysfunction Assays

Mitochondrial dysfunction is a common pathway for drug-induced neurotoxicity.[3]

  • Seed differentiated SH-SY5Y cells in a 24-well plate or on glass coverslips.

  • Expose cells to this compound at EC20 and EC50 concentrations for 24 hours.

  • Add a fluorescent MMP indicator dye (e.g., MitoView™ 633 or JC-1) according to the manufacturer's protocol.

  • Visualize and quantify the fluorescence using a fluorescent microscope or a plate reader. A decrease in the red/green fluorescence ratio (for JC-1) or overall fluorescence intensity indicates mitochondrial depolarization.

  • Seed differentiated SH-SY5Y cells in a 6-well plate.[3]

  • Expose the cells to the test compound for 24 hours.[3]

  • Measure intracellular ATP levels using a bioluminescence-based assay kit (e.g., luciferin/luciferase reaction), following the manufacturer's instructions.[3]

  • Luminescence is directly proportional to the ATP concentration.

G cluster_pathway Mitochondrial Dysfunction Pathway Drug N-Ethyl 2C-B HCl Mitochondrion Mitochondrion Drug->Mitochondrion Induces stress Depolarization Mitochondrial Depolarization Mitochondrion->Depolarization ATP_Drop Decreased ATP Production Depolarization->ATP_Drop Cell_Death Cell Death ATP_Drop->Cell_Death

Caption: Postulated mitochondrial dysfunction pathway.

Oxidative Stress Assays

Oxidative stress can be a significant contributor to the neurotoxicity of phenethylamines.[4]

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Expose cells to this compound for a relevant time period (e.g., 3 to 24 hours).[4]

  • Add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the cells and incubate.

  • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

  • Seed differentiated SH-SY5Y cells in a 6-well plate.

  • After exposure to the test compound for 24 hours, lyse the cells.

  • Measure the total intracellular GSH content using a commercially available colorimetric or fluorometric assay kit. A reduction in GSH levels indicates an impaired antioxidant defense.[6]

G cluster_pathway Oxidative Stress Pathway Drug N-Ethyl 2C-B HCl ROS_Production Increased ROS Production Drug->ROS_Production GSH_Depletion GSH Depletion ROS_Production->GSH_Depletion Oxidative_Damage Oxidative Damage to lipids, proteins, DNA ROS_Production->Oxidative_Damage GSH_Depletion->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis

Caption: Potential oxidative stress-induced cell death pathway.

Conclusion

This comprehensive set of in vitro assays provides a robust framework for evaluating the neurotoxic potential of this compound. By assessing general cytotoxicity and investigating specific mechanisms such as mitochondrial dysfunction and oxidative stress, researchers can develop a detailed neurotoxicological profile of this compound. The data generated will be invaluable for understanding the risks associated with its use and for guiding future research.

References

N-Ethyl 2C-B hydrochloride as a tool for studying psychedelic-induced neuroplasticity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in neuroscience have highlighted the therapeutic potential of psychedelics, largely attributed to their ability to induce rapid and lasting neuroplasticity. N-Ethyl 2C-B hydrochloride, a potent and selective serotonin 2A (5-HT2A) receptor full agonist, is emerging as a valuable research tool for dissecting the molecular and cellular mechanisms underpinning these effects.[1] As a phenethylamine derivative, it offers a distinct structural scaffold compared to tryptamine-based psychedelics like psilocybin and DMT, potentially enabling the discovery of novel structure-activity relationships in the context of neuroplasticity.

This document provides detailed application notes and experimental protocols for utilizing this compound to study psychedelic-induced neuroplasticity in both in vitro and in vivo models. Due to the limited direct research on N-Ethyl 2C-B's effects on neuroplasticity, the following protocols are adapted from established methodologies for other well-characterized 5-HT2A agonists such as DOI, LSD, and psilocybin.

Pharmacological Profile of N-Ethyl 2C-B

N-Ethyl 2C-B is a potent serotonin 5-HT2A receptor full agonist with a reported half-maximal effective concentration (EC50) of 3.39 nM and a maximal efficacy (Emax) of 106%.[1] Its primary mechanism of action is the activation of the 5-HT2A receptor, a key mediator of the neuroplastic effects of classic psychedelics.[2][3] Activation of this receptor initiates a cascade of intracellular signaling events, including the modulation of the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, which are crucial for synaptogenesis and dendritic spine growth.[2][3][4]

Data Presentation: Quantitative Effects of 5-HT2A Agonists on Neuroplasticity

The following tables summarize quantitative data from studies on various 5-HT2A agonists, providing a reference for expected effect sizes when designing experiments with this compound.

Table 1: In Vitro Effects of 5-HT2A Agonists on Neuronal Morphology

CompoundConcentrationModel SystemParameterChange from ControlReference
DOI10 µMRat Cortical NeuronsDendritic Arbor ComplexityIncreased[2]
LSD10 µMRat Cortical NeuronsDendritic Arbor ComplexityIncreased[2]
DMT10 µMRat Cortical NeuronsDendritic Arbor ComplexityIncreased[2]
DOI10 µMRat Cortical NeuronsSpine DensityIncreased[5]
LSD10 µMRat Cortical NeuronsSpine DensityIncreased[5]
Psilocin10 µMRat Cortical NeuronsDendritic BranchesIncreased[5]

Table 2: In Vivo Effects of 5-HT2A Agonists on Neuronal Morphology and Synaptic Proteins

CompoundDosageAnimal ModelBrain RegionParameterChange from ControlReference
Psilocybin1 mg/kgMouseMedial Frontal CortexSpine Density~10% increase[6][7]
Psilocybin1 mg/kgMouseMedial Frontal CortexSpine Head Width~10% increase[7]
DMT10 mg/kgRatPrefrontal CortexSpine DensityIncreased[2]
Psilocybin0.08 - 8 mg/kgNot SpecifiedPrefrontal CortexPSD-95 ExpressionIncreased[5]
Psilocybin0.08 - 8 mg/kgNot SpecifiedHippocampusSV2A ExpressionIncreased[5]

Table 3: Effects of Psychedelics on BDNF Levels

CompoundDosage/ConcentrationModel SystemTime PointChange in BDNFReference
LSD5, 10, 20 µgHealthy Humans (Plasma)4-6 hoursIncreased[8]
AyahuascaSingle DoseHumans (Serum)48 hoursIncreased[9]
Harmine20 mg/kgMouse (Hippocampus, PFC)Not SpecifiedIncreased[10]
PsilocybinNot SpecifiedMouse (Hippocampus)7 days post-treatmentReversal of stress-induced decrease[4]

Experimental Protocols

In Vitro Assessment of Neuronal Plasticity

1. Primary Cortical Neuron Culture

  • Objective: To establish a primary neuronal culture for assessing the effects of this compound on neuritogenesis and synaptogenesis.

  • Materials:

    • This compound (analytical grade)

    • E18 Sprague Dawley rat embryos

    • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

    • Poly-D-lysine coated plates

    • Standard cell culture equipment

  • Protocol:

    • Dissect cortices from E18 rat embryos and dissociate into single cells.

    • Plate neurons on poly-D-lysine coated plates at a suitable density (e.g., 20,000 cells/well for neurite outgrowth assays).

    • Culture neurons in Neurobasal medium at 37°C and 5% CO2.

    • Allow neurons to mature for a specified number of days in vitro (DIV) before treatment (e.g., DIV1 for neurite outgrowth, DIV19 for spinogenesis).

2. Neuritogenesis Assay (Sholl Analysis)

  • Objective: To quantify changes in dendritic arbor complexity.

  • Protocol:

    • On DIV1, treat neurons with varying concentrations of this compound or vehicle control.

    • Incubate for a defined period (e.g., 24-72 hours).

    • Fix cells and immunostain for a dendritic marker (e.g., MAP2).

    • Acquire images using a high-resolution microscope.

    • Perform Sholl analysis using appropriate software (e.g., ImageJ) to measure the number of dendritic intersections at concentric circles around the soma.

    • Quantify parameters such as the area under the Sholl plot and the maximum number of crossings.

3. Dendritic Spine Density and Morphology Analysis

  • Objective: To assess changes in the number and shape of dendritic spines.

  • Protocol:

    • On DIV19, treat mature neurons with this compound or vehicle for 24 hours.

    • Fix cells and stain for F-actin (to visualize spines) and a dendritic marker (e.g., MAP2).

    • Acquire high-resolution z-stack images of dendritic segments.

    • Quantify spine density (number of spines per unit length of dendrite) and analyze spine morphology (e.g., head width).

In Vivo Assessment of Neuronal Plasticity

1. Animal Model and Dosing

  • Objective: To administer this compound to rodents to study its effects on brain structure and function.

  • Materials:

    • Adult male/female mice or rats

    • This compound dissolved in sterile saline

    • Standard animal care facilities

  • Protocol:

    • Acclimatize animals to the housing conditions.

    • Administer a single intraperitoneal (i.p.) injection of this compound at a dose range extrapolated from its 5-HT2A receptor affinity and in comparison to other phenethylamines (e.g., 0.1 - 10 mg/kg). Include a vehicle control group.

    • House animals for a specified period (e.g., 24 hours to 1 month) before tissue collection or behavioral testing.

2. Golgi-Cox Staining for Dendritic Spine Analysis

  • Objective: To visualize and quantify dendritic spines in the brain.

  • Protocol:

    • At the desired time point post-injection, euthanize animals and perfuse with saline.

    • Dissect the brain and process for Golgi-Cox staining according to a standard protocol.

    • Acquire brightfield images of impregnated neurons in the region of interest (e.g., medial prefrontal cortex).

    • Quantify dendritic spine density on specific dendritic branches.

3. Immunohistochemistry for Synaptic Markers

  • Objective: To measure changes in the expression of synaptic proteins.

  • Protocol:

    • Perfuse animals with paraformaldehyde at the designated endpoint.

    • Collect brains, cryoprotect, and section on a cryostat.

    • Perform immunohistochemistry using antibodies against synaptic markers such as PSD-95 (postsynaptic) and Synapsin-1 or SV2A (presynaptic).

    • Quantify the fluorescence intensity or number of positive puncta in the region of interest.

4. Measurement of BDNF Levels

  • Objective: To determine if this compound modulates BDNF expression.

  • Protocol:

    • Collect brain tissue (e.g., hippocampus, prefrontal cortex) or blood samples at various time points after drug administration.

    • For brain tissue, homogenize and perform an enzyme-linked immunosorbent assay (ELISA) or Western blot for BDNF.

    • For blood samples, prepare plasma or serum and use a commercial ELISA kit to measure BDNF levels.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_Ethyl_2C_B N-Ethyl 2C-B 5HT2A_R 5-HT2A Receptor N_Ethyl_2C_B->5HT2A_R Agonism PLC PLC 5HT2A_R->PLC BDNF BDNF (Release/Expression) 5HT2A_R->BDNF Indirect Activation DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Synaptogenesis Synaptogenesis & Dendritic Growth PKC->Synaptogenesis TrkB TrkB mTOR mTOR TrkB->mTOR BDNF->TrkB mTOR->Synaptogenesis

Caption: Proposed signaling pathway for N-Ethyl 2C-B-induced neuroplasticity.

In_Vitro_Workflow cluster_analysis Data Analysis Start Primary Cortical Neuron Culture (E18 Rat) Treatment Treat with N-Ethyl 2C-B HCl (DIV1 for Neuritogenesis, DIV19 for Spines) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Fix_Stain Fix and Immunostain (MAP2, F-actin) Incubation->Fix_Stain Imaging High-Resolution Microscopy Fix_Stain->Imaging Sholl Sholl Analysis (Dendritic Complexity) Imaging->Sholl Spine_Quant Spine Density & Morphology Quantification Imaging->Spine_Quant

Caption: Experimental workflow for in vitro neuroplasticity assays.

In_Vivo_Workflow cluster_analysis Ex Vivo Analysis Start Rodent Model (Mouse or Rat) Dosing Single i.p. Injection of N-Ethyl 2C-B HCl or Vehicle Start->Dosing Housing Post-Injection Housing (24h to 1 month) Dosing->Housing Endpoint Euthanasia and Tissue Collection Housing->Endpoint Golgi Golgi-Cox Staining (Spine Density) Endpoint->Golgi IHC Immunohistochemistry (Synaptic Markers) Endpoint->IHC ELISA ELISA / Western Blot (BDNF Levels) Endpoint->ELISA

Caption: Experimental workflow for in vivo neuroplasticity studies.

Conclusion

This compound represents a promising pharmacological tool for investigating the mechanisms of psychedelic-induced neuroplasticity. Its potent and selective agonism at the 5-HT2A receptor, combined with its unique phenethylamine structure, makes it an ideal candidate for comparative studies with other classes of psychedelics. The protocols outlined in this document provide a framework for researchers to explore its effects on neuronal structure and function, ultimately contributing to a deeper understanding of the therapeutic potential of this class of compounds. It is imperative that future research directly characterizes the neuroplastic effects of N-Ethyl 2C-B to validate and expand upon these proposed methodologies.

References

Application Notes and Protocols for the Development of Immunoassays for Screening N-Ethyl 2C-B Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-2C-B hydrochloride is a synthetic phenethylamine and a derivative of the 2C-B family of hallucinogens.[1] As with many new psychoactive substances (NPS), its emergence poses a significant challenge for clinical and forensic toxicology.[2][3] Rapid, sensitive, and cost-effective screening methods are essential for its detection in biological samples.[2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a practical solution for high-throughput screening before confirmation by more complex methods like mass spectrometry.[2][3]

This document provides a comprehensive guide for researchers and scientists on the development of a competitive immunoassay for the detection of N-Ethyl 2C-B hydrochloride. The protocols cover hapten design, immunogen synthesis, antibody production, and the establishment and validation of a competitive ELISA.

Principle of Competitive Immunoassay

The detection of small molecules like N-Ethyl 2C-B, which are non-immunogenic by themselves (haptens), requires a competitive immunoassay format. In this setup, free N-Ethyl 2C-B in a sample competes with a labeled N-Ethyl 2C-B conjugate (e.g., an enzyme-linked coating antigen) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of N-Ethyl 2C-B in the sample. A lower signal indicates a higher concentration of the target analyte.[4]

I. Application Notes

Hapten Design and Synthesis

The development of a specific antibody is critically dependent on the design of the hapten. The hapten must mimic the chemical structure of the target analyte, N-Ethyl 2C-B, while presenting a functional group for conjugation to a carrier protein.[5] A spacer arm is typically introduced to the hapten to ensure that the key epitopes of the N-Ethyl 2C-B molecule are accessible to the immune system after conjugation.[6][7]

For N-Ethyl 2C-B, a suitable strategy involves derivatizing the molecule to introduce a carboxyl or amino group, which can then be used for coupling. One approach is to synthesize a derivative of 2C-H (2,5-dimethoxyphenethylamine) and subsequently N-ethylate the amino group, or to directly modify the N-Ethyl 2C-B structure.[2] A common method is to introduce a linker arm, such as one derived from glutaric or succinic anhydride, to the primary or secondary amine.[7]

Immunogen and Coating Antigen Preparation

To elicit an immune response, the synthesized hapten must be covalently linked to a larger carrier protein, forming an immunogen.[8] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH), which is highly immunogenic, and Bovine Serum Albumin (BSA).[6][7] A different carrier protein should be used for the coating antigen (e.g., Ovalbumin, OVA) to prevent the detection of antibodies raised against the immunogen's carrier protein.[9]

The conjugation chemistry depends on the functional group on the hapten. Carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to couple haptens with carboxyl groups to the primary amines on the carrier protein.[7][10] The hapten-to-protein conjugation ratio is a critical parameter that can influence the resulting antibody titer and affinity; a ratio of 10-20 haptens per protein molecule is often targeted.[8]

Antibody Production

Both polyclonal and monoclonal antibodies can be developed for the immunoassay.

  • Polyclonal Antibodies: Produced by immunizing animals (commonly rabbits or goats) with the immunogen.[2] The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the hapten. This approach is generally faster and less expensive.

  • Monoclonal Antibodies: Offer higher specificity and batch-to-batch consistency.[11][12] They are produced using hybridoma technology, which involves fusing antibody-producing B-cells from an immunized mouse with myeloma cells to create immortalized, antibody-producing cell lines.[13][14] These cell lines are then screened to select a clone that produces an antibody with the desired affinity and specificity.

Immunoassay Development and Validation

The most common format for detecting haptens is the indirect competitive ELISA.[9][15] Key steps include optimizing the concentrations of the coating antigen and the antibody, blocking non-specific binding sites, and selecting the appropriate substrate for signal generation.[16]

Assay validation is crucial to ensure reliability and is performed by assessing several key parameters:[17][18]

  • Sensitivity: Determined by the limit of detection (LOD) and the IC50 value (the concentration of analyte that causes 50% inhibition of the signal).

  • Specificity/Cross-Reactivity: The ability of the antibody to bind only the target analyte. Cross-reactivity is tested against structurally related compounds (e.g., other 2C-x compounds, amphetamines) and common interfering substances.[19][20]

  • Precision: Assessed by determining the intra-assay and inter-assay coefficients of variation (CV%).

  • Accuracy: Evaluated through recovery studies using spiked samples.

  • Matrix Effect: The influence of the biological matrix (e.g., urine, serum) on assay performance is evaluated to ensure that it does not interfere with the results.[21]

II. Visualizations and Diagrams

Experimental_Workflow cluster_0 Phase 1: Reagent Development cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Assay Development cluster_3 Phase 4: Application Hapten Hapten Synthesis (N-Ethyl 2C-B Derivative) Immunogen Immunogen Synthesis (Hapten-KLH Conjugate) Hapten->Immunogen CoatingAg Coating Antigen Synthesis (Hapten-OVA Conjugate) Hapten->CoatingAg Immunization Animal Immunization Immunogen->Immunization ELISA_Dev Competitive ELISA Development & Optimization CoatingAg->ELISA_Dev Screening Titer Screening & Selection Immunization->Screening Purification Antibody Purification Screening->Purification Purification->ELISA_Dev Validation Assay Validation (Sensitivity, Specificity, etc.) ELISA_Dev->Validation ScreeningApp Screening of Biological Samples Validation->ScreeningApp

Caption: Overall experimental workflow for immunoassay development.

Hapten_Immunogen_Synthesis cluster_0 Hapten Synthesis cluster_1 Immunogen Conjugation Start N-Ethyl 2C-B Deriv Introduce Spacer Arm (e.g., react with glutaric anhydride) Start->Deriv Hapten Carboxylated Hapten Deriv->Hapten Activation Activate Hapten (using EDC/NHS chemistry) Hapten->Activation Carrier Carrier Protein (e.g., KLH or BSA) Conjugation Conjugation Reaction Carrier->Conjugation Activation->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen

Caption: Logical pathway for hapten and immunogen synthesis.

Caption: Signaling pathway of a competitive ELISA.

III. Experimental Protocols

Protocol 1: Synthesis of an N-Ethyl 2C-B Hapten (Carboxyl Derivatization)

This protocol describes the synthesis of a hapten by reacting the secondary amine of N-Ethyl 2C-B with glutaric anhydride to introduce a carboxylic acid functional group with a five-carbon spacer.

Materials:

  • This compound

  • Glutaric anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, 5%

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Ethyl 2C-B HCl in a minimal amount of 5% NaHCO₃ and extract the free base into DCM. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Dissolve the N-Ethyl 2C-B free base (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution to act as a base.

  • Add glutaric anhydride (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with 1M HCl to remove unreacted amine and TEA.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product (the carboxylated hapten) by silica gel column chromatography to yield the final hapten.

  • Confirm the structure of the purified hapten using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Preparation of Immunogen (Hapten-BSA Conjugate)

This protocol details the conjugation of the carboxylated hapten to Bovine Serum Albumin (BSA) using EDC chemistry.

Materials:

  • N-Ethyl 2C-B Hapten (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve the hapten (e.g., 10 mg) in 1 mL of DMF.

  • Add EDC (1.5 equivalents relative to hapten) and NHS (1.5 equivalents relative to hapten) to the hapten solution.

  • Stir the mixture at room temperature for 4-6 hours to activate the carboxyl group of the hapten.

  • Dissolve BSA (e.g., 20 mg) in 5 mL of PBS (pH 7.4).

  • Add the activated hapten solution dropwise to the BSA solution while gently stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

  • Dialyze against PBS (pH 7.4) for 48-72 hours at 4°C, with several buffer changes, to remove unconjugated hapten and crosslinking reagents.

  • Confirm the successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to estimate the hapten-to-protein ratio.

  • Store the prepared immunogen at -20°C until use.

Protocol 3: Polyclonal Antibody Production

This protocol outlines a general procedure for generating polyclonal antibodies in rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • N-Ethyl 2C-B Immunogen (from Protocol 2)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS, pH 7.4

  • New Zealand white rabbits (2-3 animals)

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization:

    • Prepare an emulsion by mixing the immunogen solution (e.g., 500 µg in 0.5 mL PBS) with an equal volume of Freund's Complete Adjuvant (FCA).

    • Inject the emulsion (1 mL total) subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, prepare a booster emulsion by mixing the immunogen (e.g., 250 µg in 0.5 mL PBS) with an equal volume of Freund's Incomplete Adjuvant (FIA).

    • Administer the booster injection subcutaneously.

    • Repeat booster injections every 4 weeks.

  • Titer Monitoring and Bleeding:

    • Collect small blood samples (test bleeds) 10-14 days after each booster injection.

    • Determine the antibody titer in the serum using an indirect ELISA with the coating antigen (Hapten-OVA).

    • Once a high and stable antibody titer is achieved (typically after 2-3 boosters), perform a larger production bleed.

  • Antibody Purification:

    • Isolate the immunoglobulin G (IgG) fraction from the antiserum using Protein A/G affinity chromatography.

    • Determine the concentration and purity of the purified antibodies and store at -20°C or -80°C.

Protocol 4: Indirect Competitive ELISA for N-Ethyl 2C-B

Materials:

  • 96-well microtiter plates

  • Coating Antigen (Hapten-OVA)

  • Purified anti-N-Ethyl 2C-B antibody (from Protocol 3)

  • N-Ethyl 2C-B standard solutions

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., 0.05% Tween-20 in PBS, PBST)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen (Hapten-OVA) to an optimal concentration (e.g., 1 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 250 µL/well of wash buffer (PBST).

  • Blocking: Add 200 µL/well of blocking buffer. Incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of N-Ethyl 2C-B standard solution or unknown sample to each well.

    • Immediately add 50 µL of the primary antibody diluted to its optimal concentration in blocking buffer.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Add 50 µL/well of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

IV. Data Presentation

The following tables present representative data based on published immunoassays for the parent compound 2C-B, which would be targeted during the validation of a newly developed N-Ethyl 2C-B immunoassay.[2][22]

Table 1: Representative Performance Characteristics of an N-Ethyl 2C-B ELISA

ParameterRepresentative ValueDescription
IC₅₀ 0.3 ng/mLConcentration of N-Ethyl 2C-B causing 50% inhibition of antibody binding.
Limit of Detection (LOD) 0.015 ng/mLThe lowest concentration of N-Ethyl 2C-B that can be reliably distinguished from zero.
Linear Working Range 0.07 - 1.5 ng/mLThe concentration range over which the assay is precise and accurate.
Intra-Assay Precision (CV%) < 10%Variation within a single assay run.
Inter-Assay Precision (CV%) < 15%Variation between different assay runs.
Sample Matrix Urine, SerumValidated biological matrices for screening.

Table 2: Representative Cross-Reactivity Profile

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)*
N-Ethyl 2C-B Target Analyte0.3100%
2C-B Parent Compound0.560%
2C-I Related Analogue103%
2C-H Precursor500.6%
Amphetamine Structurally Dissimilar> 10,000< 0.01%
Methamphetamine Structurally Dissimilar> 10,000< 0.01%

*Cross-Reactivity (%) = (IC₅₀ of N-Ethyl 2C-B / IC₅₀ of Test Compound) x 100

References

Application Notes and Protocols for Assessing the Effects of N-Ethyl 2C-B Hydrochloride in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2C-B hydrochloride is a substituted phenethylamine and a potent psychedelic compound. Like other 2C-B derivatives, it is believed to exert its primary effects through interaction with the serotonin receptor system, particularly as a potent full agonist of the 5-HT2A receptor.[1] Understanding the cellular and molecular mechanisms of N-Ethyl-2C-B hydrochloride is crucial for elucidating its pharmacological profile, potential therapeutic applications, and toxicological risks. These application notes provide detailed protocols for establishing in vitro cell culture models to assess the cytotoxicity, receptor binding affinity, and downstream signaling pathways affected by N-Ethyl-2C-B hydrochloride.

The provided methodologies are designed to be adaptable for high-throughput screening and detailed mechanistic studies. The protocols focus on key assays including the assessment of cell viability, direct investigation of binding to the 5-HT2A receptor, and the quantification of downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and phosphorylated extracellular signal-regulated kinase (ERK).

I. Assessment of Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effects of N-Ethyl-2C-B hydrochloride on relevant cell lines, such as the human neuroblastoma cell line SH-SY5Y and the human liver cell line HepG2.[2][3][4] This is a critical first step to identify the appropriate concentration range for subsequent functional assays and to assess potential cellular toxicity.

A. Cell Lines and Culture Conditions
  • SH-SY5Y (Human Neuroblastoma): A well-established model for neurotoxicity studies.

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for evaluating hepatotoxicity.[2][3][4]

Cells should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • N-Ethyl-2C-B hydrochloride stock solution (in sterile water or DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-Ethyl-2C-B hydrochloride in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

C. Data Presentation: Hypothetical Cytotoxicity of N-Ethyl-2C-B Hydrochloride

The following table presents hypothetical EC50 values for cytotoxicity, based on data for the related compound 2C-B.[2][3][4]

Cell LineExposure Time (hours)AssayHypothetical EC50 (µM)
SH-SY5Y24MTT850
SH-SY5Y48MTT600
HepG224MTT1200
HepG248MTT950

II. Receptor Binding and Activation

Objective: To characterize the binding affinity and functional activity of N-Ethyl-2C-B hydrochloride at the human serotonin 5-HT2A receptor.

A. Cell Line and Membrane Preparation
  • HEK293 cells stably expressing the human 5-HT2A receptor (HEK-5HT2A): This is a standard cell line for receptor binding and functional assays.

For membrane preparation, cells are grown to confluency, harvested, and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are washed and stored at -80°C until use.

B. Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the affinity of N-Ethyl-2C-B hydrochloride for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK-5HT2A cell membranes

  • [3H]Ketanserin (radiolabeled 5-HT2A antagonist)[8]

  • N-Ethyl-2C-B hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)[9]

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine HEK-5HT2A membranes, a fixed concentration of [3H]Ketanserin (at its Kd), and varying concentrations of N-Ethyl-2C-B hydrochloride in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

C. Data Presentation: Hypothetical Receptor Binding Affinity

The following table presents a hypothetical binding affinity (Ki) for N-Ethyl-2C-B hydrochloride at the 5-HT2A receptor.

ReceptorRadioligandCompoundHypothetical Ki (nM)
Human 5-HT2A[3H]KetanserinN-Ethyl-2C-B hydrochloride5.2

III. Downstream Signaling Pathway Analysis

Objective: To investigate the effect of N-Ethyl-2C-B hydrochloride on the key downstream signaling pathways of the 5-HT2A receptor: the Gq/PLC pathway and the β-arrestin/ERK pathway.

A. Experimental Protocol: cAMP Immunoassay

While the 5-HT2A receptor primarily couples to Gq, some psychedelics can modulate cAMP levels. A competitive immunoassay can be used to measure changes in intracellular cAMP.

Materials:

  • HEK-5HT2A cells

  • N-Ethyl-2C-B hydrochloride

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA-based)[10][11][12]

  • Lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed HEK-5HT2A cells in a 96-well plate. Treat the cells with N-Ethyl-2C-B hydrochloride at various concentrations, in the presence or absence of forskolin.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Perform the competitive immunoassay as per the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cAMP in each sample by comparison to a standard curve.

B. Experimental Protocol: Western Blot for ERK Phosphorylation

This protocol measures the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.

Materials:

  • HEK-5HT2A cells

  • N-Ethyl-2C-B hydrochloride

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[13]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)[13]

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HEK-5HT2A cells with N-Ethyl-2C-B hydrochloride for various times and at different concentrations. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[13]

C. Data Presentation: Hypothetical Signaling Pathway Activation

The following table presents hypothetical EC50 values for the activation of downstream signaling pathways by N-Ethyl-2C-B hydrochloride.

PathwayReadoutCell LineHypothetical EC50 (nM)
Gq/PLCCalcium FluxHEK-5HT2A8.5
β-arrestin/ERKpERK1/2 LevelsHEK-5HT2A15.2

IV. Visualizations

A. Experimental Workflow Diagram

experimental_workflow cluster_cytotoxicity I. Cytotoxicity Assessment cluster_binding II. Receptor Binding cluster_signaling III. Signaling Pathway Analysis A1 Seed SH-SY5Y & HepG2 cells A2 Treat with N-Ethyl-2C-B HCl A1->A2 A3 Perform MTT Assay A2->A3 A4 Measure Absorbance A3->A4 B1 Prepare HEK-5HT2A membranes C1 Treat HEK-5HT2A cells B2 Competition Binding with [3H]Ketanserin B1->B2 B3 Scintillation Counting B2->B3 C2a cAMP Immunoassay C1->C2a C2b Western Blot for pERK C1->C2b

Caption: Experimental workflow for assessing the effects of N-Ethyl 2C-B hydrochloride.

B. Hypothesized Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Receptor->Gq Activation BetaArrestin β-Arrestin Receptor->BetaArrestin Recruitment PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RAF RAF BetaArrestin->RAF Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Transcription Gene Transcription & Cellular Effects Ca2->Transcription PKC->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Drug N-Ethyl 2C-B HCl Drug->Receptor Agonist Binding

Caption: Hypothesized signaling of this compound via the 5-HT2A receptor.

C. Data Interpretation Logic

data_interpretation start Start Analysis cytotoxicity Significant Cytotoxicity? start->cytotoxicity binding High Receptor Binding? cytotoxicity->binding No non_specific Non-specific Toxicity cytotoxicity->non_specific Yes signaling Signaling Pathway Activation? binding->signaling Yes low_potency Low Potency or Off-Target Effects binding->low_potency No high_potency High Potency Compound signaling->high_potency Yes signaling->low_potency No

Caption: Decision tree for interpreting in vitro data for this compound.

References

Application Notes and Protocols for Electrophysiological Studies of N-Ethyl 2C-B Hydrochloride on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 2C-B hydrochloride is a substituted phenethylamine and a potent psychedelic compound. While detailed electrophysiological data for this compound is limited, its primary pharmacological target is understood to be the serotonin 2A (5-HT2A) receptor, where it acts as a full agonist. These application notes provide a framework for investigating the effects of this compound on neuronal activity, drawing upon established methodologies and findings from studies of structurally and functionally similar 5-HT2A agonists, such as 2C-B, DOI, and LSD.

The protocols outlined below are intended to serve as a starting point for researchers to characterize the electrophysiological profile of this compound and similar compounds. They cover both in vitro and in vivo preparations, allowing for a comprehensive assessment of the compound's impact on single-neuron properties and network activity.

Data Presentation: Quantitative Effects of 5-HT2A Agonists on Neuronal Properties

The following tables summarize quantitative data from studies on 5-HT2A agonists that are structurally or mechanistically related to this compound. This data can be used as a reference for expected outcomes in similar experiments.

Table 1: Effects of 5-HT2A Agonists on Intrinsic Properties of Pyramidal Neurons

Parameter5-HT2A AgonistConcentrationNeuron TypePreparationObserved EffectCitation
Resting Membrane Potential25CN-NBOH10 µMLayer 5 Pyramidal CellsMouse Prefrontal Cortex SliceDepolarization[1]
Input ResistanceLSD, DOI, 4-HO-DiPTLow to Moderate DosesLayer 5 Pyramidal CellsMouse Prefrontal Cortex SliceDose-dependent decrease[1][2]
Spike Frequency AdaptationLSD, DOI, 4-HO-DiPTLow to Moderate DosesLayer 5 Pyramidal CellsMouse Prefrontal Cortex SliceEnhancement[1][2]
Firing RateLSD160 µg/kgInfralimbic Prefrontal Cortex Pyramidal NeuronsAnesthetized Male Mice (in vivo)Increase[3]
Firing RateTCB-2N/AMedial Prefrontal Cortex NeuronsAwake Mice (in vivo)No change in average firing rate, but redistribution of firing across the neuronal population[4]

Table 2: Effects of 5-HT2A Agonists on Synaptic Transmission

Parameter5-HT2A AgonistConcentrationNeuron TypePreparationObserved EffectCitation
Spontaneous EPSC FrequencyDOIN/ALayer 5 Pyramidal NeuronsRat Cortical SlicesIncrease[5]
Spontaneous EPSC AmplitudeDOIN/ALayer 5 Pyramidal NeuronsRat Cortical SlicesNo significant change reported[5]
Evoked EPSP AmplitudeDOIN/ALayer 5 Pyramidal NeuronsRat Cortical SlicesIncrease[5]
Spontaneous IPSC Frequency4-OH-DiPTN/ABasolateral Amygdala Principal NeuronsMouse Brain SlicesRobust Increase[6]
Postsynaptic Inhibitory CurrentsDOI10 µMLayer II Pyramidal NeuronsRat Piriform Cortex SlicesFewer induced currents compared to serotonin[7]

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Brain Slices

This protocol is designed to assess the effects of this compound on the intrinsic excitability and synaptic inputs of individual neurons.

1. Brain Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) with isoflurane and decapitate.[8]

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a high-sucrose solution).[8]

  • Cut coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., prefrontal cortex) using a vibratome.[8]

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover at 32-34°C for at least 1 hour before recording.[8]

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Identify pyramidal neurons in the desired cortical layer (e.g., Layer 5) using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • In current-clamp mode, measure the resting membrane potential and inject current steps to elicit action potentials and assess firing patterns, input resistance, and spike frequency adaptation.

  • In voltage-clamp mode (holding potential at -70 mV), record spontaneous excitatory postsynaptic currents (sEPSCs). To record spontaneous inhibitory postsynaptic currents (sIPSCs), hold the neuron at a potential near the reversal potential for glutamate (e.g., 0 mV).

3. Drug Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations in aCSF immediately before application.

  • After obtaining a stable baseline recording, bath-apply this compound at various concentrations.

  • Record the changes in the electrophysiological parameters of interest.

  • Perform washout by perfusing with drug-free aCSF to determine the reversibility of the effects.

Protocol 2: In Vivo Extracellular Single-Unit Recording in Awake, Head-Fixed Mice

This protocol allows for the investigation of how this compound modulates the firing activity of neurons in the context of an intact and behaving animal.

1. Surgical Preparation:

  • Anesthetize the mouse with isoflurane.[9]

  • Secure the animal in a stereotaxic frame.

  • Implant a head-plate for head fixation during subsequent recording sessions.[9]

  • Create a craniotomy over the brain region of interest (e.g., medial prefrontal cortex).

  • Allow the animal to recover fully from surgery before commencing recording experiments.

2. Habituation and Recording:

  • Habituate the head-fixed mouse to the recording setup over several sessions to minimize stress.[10]

  • On the day of recording, secure the mouse by its head-plate in the recording apparatus.

  • Slowly lower a multi-electrode array or a single microelectrode into the target brain region.

  • Isolate and record the extracellular action potentials of single neurons.

3. Drug Administration and Data Acquisition:

  • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through microiontophoresis.[10]

  • Record neuronal firing rates before, during, and after drug administration.

  • Analyze changes in firing rate, burst firing, and spike waveform.

  • Correlate changes in neuronal activity with any observed behavioral changes.

Mandatory Visualizations

Signaling Pathway of 5-HT2A Receptor Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE2CB N-Ethyl 2C-B HCl HTR2A 5-HT2A Receptor NE2CB->HTR2A Gq Gq HTR2A->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Modulation of Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for In Vitro Electrophysiology

G cluster_prep Preparation cluster_rec Recording & Drug Application cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Brain Extraction Slicing Vibratome Slicing (e.g., 300 µm) Animal_Prep->Slicing Recovery Slice Recovery in aCSF Slicing->Recovery Patch Whole-Cell Patch-Clamp Recovery->Patch Baseline Baseline Recording (Current/Voltage Clamp) Patch->Baseline Drug_App Bath Application of N-Ethyl 2C-B HCl Baseline->Drug_App Washout Washout with aCSF Drug_App->Washout Analysis Analysis of: - Firing Properties - Synaptic Currents Drug_App->Analysis Washout->Analysis Quantification Quantification of Drug Effects Analysis->Quantification

Caption: Workflow for in vitro patch-clamp experiments.

Logical Relationships in Neuronal Modulation by 5-HT2A Agonists

G cluster_compound Compound cluster_receptor Receptor Target cluster_cellular Cellular Effects cluster_network Network Level Outcome NE2CB N-Ethyl 2C-B HCl HTR2A 5-HT2A Receptor NE2CB->HTR2A activates Depolarization Membrane Depolarization HTR2A->Depolarization Excitability Altered Intrinsic Excitability HTR2A->Excitability Synaptic_Input Modulation of Synaptic Input (E/I) HTR2A->Synaptic_Input Firing_Rate Altered Neuronal Firing Rate Depolarization->Firing_Rate Excitability->Firing_Rate Synaptic_Input->Firing_Rate Network_Oscillations Changes in Network Oscillations Firing_Rate->Network_Oscillations

Caption: Logical flow of neuronal modulation.

References

Troubleshooting & Optimization

Troubleshooting N-Ethyl 2C-B hydrochloride detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Ethyl 2C-B hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the detection of this compound in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Sample Preparation

Q1: I am seeing low recovery of N-Ethyl 2C-B from my plasma samples after Solid Phase Extraction (SPE). What are the possible causes and solutions?

A1: Low recovery during SPE can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incorrect SPE Sorbent: N-Ethyl 2C-B is a basic compound. Ensure you are using an appropriate sorbent, such as a mixed-mode cation exchange or a polymeric reversed-phase sorbent. For basic drugs, products like Strata-X-Drug B are designed for optimal retention and elution.[1]

  • Improper pH Adjustment: The pH of the sample and wash/elution solvents is critical for efficient extraction of basic compounds. Before loading, adjust the sample pH to be between 4 and 6 to ensure the analyte is in its cationic form for strong retention on a cation-exchange sorbent.[1]

  • Inefficient Elution: The elution solvent may not be strong enough to displace the analyte from the sorbent. For cation-exchange sorbents, using a small amount of a strong base (e.g., ammonium hydroxide) in an organic solvent is typically required.

  • Sample Pre-treatment: For plasma or serum samples, protein precipitation prior to SPE can improve recovery by reducing matrix viscosity and preventing clogging of the SPE cartridge.[2] Diluting the sample with a buffer can also help ensure the analyte is free in the solution for interaction with the sorbent.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q2: My GC-MS chromatogram for an N-Ethyl 2C-B standard shows multiple peaks, suggesting degradation. How can I prevent this?

A2: Thermal degradation is a common issue for phenethylamines like N-Ethyl 2C-B in the hot GC injector.

  • Derivatization: The most effective way to prevent thermal degradation is to derivatize the analyte. Derivatization increases the thermal stability of the compound.[4] For primary and secondary amines, derivatizing agents like N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionic anhydride (PFPA) are effective.[5]

  • Lower Injector Temperature: Reducing the GC injector temperature can minimize thermal breakdown. However, this needs to be balanced with ensuring efficient volatilization of the analyte.[4]

  • Alternative Analytical Technique: If derivatization is not feasible, consider using Liquid Chromatography-Mass Spectrometry (LC-MS), which does not require high temperatures for sample introduction and thus avoids thermal degradation.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Q3: I'm experiencing significant signal suppression (ion suppression) for N-Ethyl 2C-B in my urine samples when using LC-MS/MS. What can I do to mitigate this?

A3: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples.

  • Effective Sample Cleanup: The best way to reduce matrix effects is through thorough sample preparation. Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize your chromatographic method to separate N-Ethyl 2C-B from co-eluting matrix components that cause ion suppression. Adjusting the gradient profile or trying a different column chemistry can be effective.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for N-Ethyl 2C-B is the ideal way to compensate for matrix effects. The SIL-IS will experience similar ion suppression as the analyte, allowing for accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the final concentration of N-Ethyl 2C-B remains above the limit of quantification (LOQ).

Q4: My peak shapes for N-Ethyl 2C-B are broad and tailing in my LC-MS/MS analysis. What could be the cause?

A4: Poor peak shape can be caused by a variety of factors related to the LC system and method.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Basic compounds like N-Ethyl 2C-B can interact with residual silanol groups on silica-based columns, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can help. Also, ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionic state.

  • Extra-column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made.

  • Column Contamination: Contaminants from previous injections can build up on the column and affect peak shape. Flushing the column with a strong solvent may resolve the issue.

Quantitative Data Summary

The following tables summarize typical analytical parameters for the detection of 2C-B and related phenethylamines. While specific data for this compound is limited, these values provide a good reference point for method development and validation.

Table 1: GC-MS Method Parameters and Performance for 2C-B

ParameterValueReference
Extraction Method Solid Phase Extraction (SPE)
Derivatizing Agent N-methyl-bis-trifluoroacetamide (MBTFA)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Oven Program 60°C (2 min), then 20°C/min to 280°C (4 min)
Linearity Range (in urine) 0.5 - 1.5 µg/mL
Correlation Coefficient (r²) >0.999

Table 2: LC-MS/MS Method Parameters and Performance for 2C-B and Analogs

ParameterValueReference
Extraction Method Liquid-Liquid Extraction (LLE)[7]
Column ACE5 C18[7]
Mobile Phase Acetonitrile/Water with formic acid gradient[8]
Limit of Quantification (LOQ) in Urine 0.5 - 31.3 ng/mL (for a panel of drugs including 2C-B)[7]
Linearity Range in Urine 0.5 - 200 ng/mL[7]
Intra-day Precision (%RSD) < 15.4%[7]
Inter-day Precision (%RSD) < 18.7%[7]
Recovery 72.7 - 125.2%[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Plasma/Serum

This protocol is a general guideline for the extraction of basic drugs like N-Ethyl 2C-B from plasma or serum.

  • Sample Pre-treatment:

    • To 1 mL of plasma/serum, add an appropriate internal standard.

    • Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.

    • To precipitate proteins, add 2 mL of acetonitrile, vortex, and centrifuge. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange or polymeric reversed-phase SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.

Protocol 2: GC-MS Analysis with Derivatization

This protocol provides a starting point for the GC-MS analysis of N-Ethyl 2C-B.

  • Derivatization:

    • To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA).

    • Vortex and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample pretreat Add Internal Standard & Protein Precipitation start->pretreat spe Solid Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc Liquid Chromatography (Separation) evap->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for N-Ethyl 2C-B analysis in plasma.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery from SPE cause1 Incorrect Sorbent Choice issue->cause1 cause2 Improper pH issue->cause2 cause3 Inefficient Elution issue->cause3 cause4 Matrix Interference issue->cause4 sol1 Use Mixed-Mode Cation Exchange or Polymeric Sorbent cause1->sol1 sol2 Adjust Sample pH to 4-6 cause2->sol2 sol3 Use Stronger Elution Solvent (e.g., with NH4OH) cause3->sol3 sol4 Optimize Sample Pre-treatment (e.g., Protein Precipitation) cause4->sol4

Caption: Troubleshooting logic for low SPE recovery.

troubleshooting_gcms_degradation cluster_solutions Solutions issue Degradation in GC-MS cause Thermal Instability in Hot Injector issue->cause sol1 Derivatize Analyte (e.g., with MBTFA/PFPA) cause->sol1 sol2 Lower Injector Temperature cause->sol2 sol3 Use LC-MS/MS as an Alternative Technique cause->sol3

Caption: Troubleshooting logic for GC-MS degradation issues.

References

Technical Support Center: Optimizing Dose-Response Experiments with Novel Phenethylamines (e.g., N-Ethyl 2C-B Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Ethyl 2C-B hydrochloride is presumed to be a novel or research-stage compound with limited publicly available data. The following guidance is based on established principles for conducting dose-response experiments with new chemical entities, particularly within the phenethylamine class, and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with dose selection for a novel compound like this compound?

A1: For a novel compound, initial dose-ranging (or range-finding) experiments are critical. Start with a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM) in a logarithmic or semi-logarithmic series. This initial screen helps identify the concentration range where the compound exhibits biological activity, which will inform more focused, definitive dose-response experiments.

Q2: How should I prepare and store a stock solution of this compound?

A2: The hydrochloride salt form generally confers good solubility in aqueous solutions.

  • Solvent: Start with sterile, nuclease-free water or a buffer appropriate for your assay (e.g., PBS, HBSS). If solubility is limited, a small amount of a co-solvent like DMSO may be required. Always validate that the final concentration of the co-solvent in your assay does not affect the experimental outcome.

  • Preparation: Prepare a high-concentration primary stock solution (e.g., 10-100 mM). Create intermediate stocks and final working solutions by performing serial dilutions. This minimizes pipetting errors and the impact of repeated freeze-thaw cycles on the primary stock.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated temperature changes. Protect from light if the compound is known to be light-sensitive.

Q3: What are the essential controls for a dose-response experiment?

A3: Every dose-response plate or experiment should include:

  • Vehicle Control: The solvent used to dissolve the compound (e.g., water, DMSO) at the same final concentration used in the experimental wells. This represents the baseline (0% activity).

  • Positive Control: A known agonist or antagonist for the target receptor or pathway. This confirms that the assay system is responding correctly and serves as a reference for maximal activity (100% activity).

  • Untreated Control: Cells or tissue that receive no treatment. This helps monitor the baseline health and signal of the biological system.

Troubleshooting Guide

Q1: I am not observing any response, even at the highest concentrations. What should I do?

A1:

  • Verify Compound Integrity: Confirm the identity and purity of your this compound sample. Degradation during storage or impurities could be a factor.

  • Check Solubility: The compound may be precipitating out of solution at higher concentrations. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Consider using a different solvent system if needed.

  • Extend Concentration Range: It is possible the compound's potency is lower than anticipated. If feasible and without causing non-specific effects, test higher concentrations.

  • Validate Assay Sensitivity: Ensure your assay is sensitive enough to detect a response. Run your positive control at a full dose-response range to confirm that the assay can produce the expected sigmoidal curve and that the signal window (difference between baseline and maximum) is adequate.

Q2: The variability between my replicate wells is too high. How can I improve precision?

A2:

  • Review Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure pipettes are calibrated, use fresh tips for each transfer, and employ consistent technique (e.g., reverse pipetting for viscous solutions).

  • Ensure Homogeneous Cell Seeding: If using a cell-based assay, ensure cells are evenly distributed in each well. Gently swirl the cell suspension frequently while plating. Edge effects in multi-well plates can also contribute to variability; consider avoiding the outermost wells if this is a known issue.

  • Check for Compound Precipitation: As mentioned above, poor solubility can lead to inconsistent concentrations across wells.

  • Increase Replicate Number: Increasing the number of replicates (e.g., from n=3 to n=4 or 6) can improve the statistical power and reliability of your mean measurements.

Q3: My dose-response curve is not sigmoidal (e.g., it's biphasic or flat). What does this mean?

A3:

  • Biphasic (Hormetic) Curve: A U-shaped or inverted U-shaped curve suggests complex pharmacology. The compound might be acting on multiple targets with different affinities or engaging different signaling pathways at different concentrations.

  • Flat Curve: This indicates a lack of response within the tested concentration range (see Q1).

  • Shallow Curve: A shallow Hill slope can indicate lower cooperativity in the binding interaction or complex underlying mechanisms.

  • Non-specific Effects: At very high concentrations, compounds can cause effects unrelated to the primary target, such as cytotoxicity or assay interference. These can distort the upper plateau of the curve. Always correlate your findings with a cell viability assay.

Data Presentation: Hypothetical Dose-Response Parameters

The following table presents an example of how to summarize quantitative data from a dose-response experiment for a novel phenethylamine compound.

ParameterDescriptionValue (Hypothetical Example)
EC₅₀ Effective Concentration, 50%The molar concentration of an agonist that produces 50% of the maximal possible effect.
Hill Slope Hill CoefficientDescribes the steepness of the sigmoidal curve. A value of 1.0 suggests a 1:1 binding stoichiometry.
Eₘₐₓ Maximum EffectThe maximum response achievable by the compound in this assay, often expressed as a percentage relative to a standard positive control.
LogEC₅₀ Logarithm of the EC₅₀The logarithmic representation of the EC₅₀ value, commonly used for graphing and statistical analysis.

Experimental Protocols

Protocol: In Vitro Dose-Response Assay Using a Calcium Mobilization Readout

This protocol describes a general method for assessing the activity of a compound like this compound at a Gq-coupled receptor (e.g., 5-HT₂ₐ), which signals through intracellular calcium release.

1. Materials and Reagents:

  • HEK293 cells (or other suitable host cells) stably expressing the target receptor.
  • Cell culture medium (e.g., DMEM with 10% FBS).
  • Assay buffer (e.g., HBSS with 20 mM HEPES).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Pluronic F-127 (for dye loading).
  • This compound (test compound).
  • Known receptor agonist (positive control).
  • Vehicle (e.g., 0.1% DMSO).
  • Black, clear-bottom 96-well or 384-well microplates.

2. Cell Preparation:

  • Seed the receptor-expressing cells into microplates at a pre-optimized density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

3. Compound Plate Preparation:

  • Prepare a serial dilution series of this compound in assay buffer. Typically, this is done at 5x or 10x the final desired concentration.
  • Include wells with the positive control and vehicle control at the same concentration factor.

4. Dye Loading:

  • Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.
  • Remove the culture medium from the cells and add the dye-loading solution to each well.
  • Incubate for 30-60 minutes at 37°C, protected from light.
  • After incubation, wash the cells gently with assay buffer to remove excess dye. Leave a final volume of buffer in each well.

5. Measurement:

  • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
  • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
  • Establish a stable baseline fluorescence reading for 10-20 seconds.
  • The instrument will then automatically add the compounds from the compound plate to the cell plate.
  • Continue to record the fluorescence signal for 60-180 seconds to capture the peak calcium response.

6. Data Analysis:

  • The response is typically calculated as the peak fluorescence intensity minus the baseline intensity.
  • Normalize the data: set the average vehicle control response to 0% and the average maximum positive control response to 100%.
  • Plot the normalized response against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) to determine the EC₅₀, Hill slope, and Eₘₐₓ.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Stock Prepare Stock Solution (100 mM in DMSO) Serial Create Serial Dilutions (Compound Plate) Stock->Serial Read Measure Fluorescence (Plate Reader) Serial->Read Add to Cells Cells Seed Cells in Assay Plate Dye Load Cells with Calcium Dye Cells->Dye Incubate Incubate & Wash Dye->Incubate Incubate->Read Normalize Normalize Data (to Controls) Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit Curve & Calculate EC50, Emax Plot->Fit Signaling_Pathway Ligand N-Ethyl 2C-B HCl (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response Ca->Response PKC->Response

Addressing solubility issues of N-Ethyl 2C-B hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Ethyl 2C-B hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound in experimental settings, with a specific focus on its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid.[1] Its solubility in several common solvents has been determined and is summarized in the table below. As a hydrochloride salt, it is expected to be soluble in aqueous solutions.[2] For phenethylamine hydrochlorides in general, their ionic nature and the ability to form hydrogen bonds contribute to their water solubility.

Q2: Why is my this compound not dissolving completely in neutral water?

A2: While hydrochloride salts of amines are generally water-soluble, the solubility can be influenced by the overall molecular structure.[2] Phenethylamines with substitutions on the phenyl ring may have reduced aqueous solubility compared to simpler amines. If you are experiencing issues, it could be due to reaching the solubility limit at a neutral pH. The solubility of the related compound 2C-B hydrochloride in PBS (pH 7.2) is approximately 5 mg/ml.[3]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In acidic conditions (lower pH), the amine group is protonated, forming a more soluble salt.[4] As the pH increases towards the pKa of the amine and becomes more basic, the compound will deprotonate to its free base form, which is likely less soluble in water. Therefore, to enhance solubility, acidifying the aqueous solution slightly may be beneficial.

Q4: What is the stability of this compound in aqueous solutions?

A4: The stability of phenylethylamine derivatives in solution can be affected by pH, temperature, light, and the presence of oxygen.[5] Specifically for 2C-B hydrochloride, it is recommended that aqueous solutions are not stored for more than one day.[3] To ensure the integrity of your experiments, it is best to prepare fresh solutions daily. Stock solutions in high-purity organic solvents may be more stable if stored properly.

Q5: Can I heat the solution to improve solubility?

A5: Gently warming the solution can increase the rate of dissolution and may increase the solubility limit. However, it is important to be cautious as excessive heat can potentially degrade the compound. For phenylethylamine derivatives, higher temperatures can accelerate chemical degradation.[5] It is advisable to conduct stability studies if you plan to heat the solution as part of your standard protocol.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
PBS (pH 7.2)5 mg/ml
DMF5 mg/ml
Ethanol3 mg/ml
DMSO2.5 mg/ml

Data sourced from Cayman Chemical.[1]

Troubleshooting Guides

Issue 1: Compound precipitates out of aqueous solution.

  • Root Cause: The concentration of the compound may be above its solubility limit in the prepared aqueous solution. The pH of the solution may be too high, causing the less soluble free base to form.

  • Troubleshooting Steps:

    • Verify the concentration of your solution. Compare it with the known solubility data.

    • Measure the pH of your solution. If it is neutral or basic, consider adjusting to a slightly acidic pH (e.g., pH 5-6) with a dilute acid like HCl.

    • If a buffer is being used, ensure it is not interacting with the compound to form a less soluble salt.

    • Consider the use of a co-solvent. Adding a small percentage of a water-miscible organic solvent like ethanol may improve solubility.

    • Filter the solution to remove any undissolved particles before use in experiments.

Issue 2: Solution appears cloudy or hazy.

  • Root Cause: This may indicate incomplete dissolution or the formation of a fine precipitate.

  • Troubleshooting Steps:

    • Increase the mixing time and/or use sonication to aid dissolution.

    • Gently warm the solution while stirring. Be mindful of potential thermal degradation.[5]

    • Check the purity of the water used. Use high-purity, deionized water.

    • As with precipitation, adjusting the pH to be more acidic can help.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Objective: To prepare a 1 mg/mL stock solution of this compound in a buffered aqueous solution.

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.2

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Calibrated balance

  • Procedure:

    • Weigh out the desired amount of this compound using a calibrated balance.

    • Transfer the compound to a volumetric flask.

    • Add a portion of the PBS (pH 7.2) to the flask, approximately half of the final volume.

    • Place the flask on a magnetic stirrer and stir until the compound is fully dissolved. Sonication or gentle warming can be used to assist dissolution if necessary.

    • Once dissolved, add PBS to the final volume mark on the flask.

    • Mix the solution thoroughly.

    • This protocol is based on the known solubility of 5 mg/ml in PBS (pH 7.2).[1] For higher concentrations, further optimization may be required.

Visualizations

As N-Ethyl 2C-B is a potent serotonin 5-HT2A receptor agonist, understanding the downstream signaling cascade is crucial for interpreting experimental results.[6]

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to Ca_cyto Cytosolic Ca2+ (Increased) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Ca_cyto->Cellular_Response Contributes to Ligand N-Ethyl 2C-B HCl Ligand->Receptor Binds to

Caption: 5-HT2A receptor signaling pathway activated by an agonist.

G Troubleshooting Workflow for Solubility Issues Start Start: Dissolving N-Ethyl 2C-B HCl Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Success Solution Ready for Experiment Check_Solubility->Success Yes Troubleshoot Initial Troubleshooting Check_Solubility->Troubleshoot No Check_pH Is the pH acidic? Troubleshoot->Check_pH Increase mixing/sonication. Gently warm. Adjust_pH Adjust to slightly acidic pH (e.g., 5-6) Check_pH->Adjust_pH No Advanced_Troubleshoot Advanced Troubleshooting Check_pH->Advanced_Troubleshoot Yes Adjust_pH->Check_Solubility Consider_Cosolvent Add a water-miscible co-solvent (e.g., Ethanol) Advanced_Troubleshoot->Consider_Cosolvent Reassess Re-evaluate concentration and experimental needs Advanced_Troubleshoot->Reassess If still issues Consider_Cosolvent->Check_Solubility

Caption: Logical workflow for addressing solubility issues.

References

Minimizing degradation of N-Ethyl 2C-B hydrochloride during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of N-Ethyl-2C-B hydrochloride during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-Ethyl-2C-B hydrochloride?

A1: For long-term storage, N-Ethyl-2C-B hydrochloride as a crystalline solid should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] One supplier suggests a stability of at least five years under these conditions.[2] For short-term storage, keeping the substance in a cool, dry, and dark place is recommended.[4][5] Phenethylamine compounds in general should be stored away from incompatible substances and potential ignition sources.[4][5]

Q2: How stable is N-Ethyl-2C-B hydrochloride in solution?

A2: The stability of N-Ethyl-2C-B hydrochloride in solution is dependent on the solvent, pH, temperature, and light exposure. As a general principle for phenethylamines, solutions are less stable than the solid form. Acidic or basic conditions can catalyze hydrolysis, while exposure to light and oxygen can lead to photodegradation and oxidation.[6][7][8] For analytical purposes, it is recommended to prepare solutions fresh and store them for short periods at refrigerated temperatures (2-8°C), protected from light. If longer-term storage of a stock solution is necessary, store at -20°C or below.

Q3: What are the likely degradation pathways for N-Ethyl-2C-B hydrochloride?

A3: Based on the structure of N-Ethyl-2C-B and general knowledge of phenethylamine chemistry, the following degradation pathways are plausible:

  • Oxidation: The ethylamino group is susceptible to oxidation.[9][10]

  • Dealkylation: The N-ethyl group could be removed.

  • Demethylation: The methoxy groups on the phenyl ring could be demethylated, a known metabolic pathway for 2C-B.[11][12]

  • Photodegradation: Aromatic compounds and those with amine groups can be susceptible to degradation upon exposure to UV or visible light.[8][13]

  • Reaction with Air: The parent compound, phenethylamine, is known to absorb carbon dioxide from the air to form a carbonate salt when in its free base form.[14] While the hydrochloride salt is more stable, degradation could be initiated by conversion to the free base.

Q4: Which analytical techniques are suitable for assessing the stability of N-Ethyl-2C-B hydrochloride?

A4: Stability-indicating methods that can separate the intact drug from its degradation products are required. The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a preferred method. A reversed-phase method can typically provide the necessary resolution.[1][11][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the analysis of phenethylamines.[16][17] Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte and its potential degradants.[17]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CausesRecommended Solutions
Peak Tailing - Active sites on the column (silanol interactions with the amine).- Column contamination or degradation.- Mobile phase pH inappropriate for the analyte.- Use a base-deactivated column or an additive like triethylamine in the mobile phase.- Reduce mobile phase pH to ensure the amine is fully protonated.[18]- Clean the column with a strong solvent wash cycle.[18]- Replace the column if it's old or has been exposed to harsh conditions.
Ghost Peaks - Contamination in the injection system or syringe.- Carryover from a previous injection.- Impurities in the mobile phase or solvents.- Implement a thorough needle wash program in the autosampler method.- Inject a blank solvent run to confirm carryover.[19]- Use high-purity solvents and freshly prepared mobile phase.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuation in column temperature.- Leak in the pump or fittings.- Column aging.- Prepare mobile phase accurately and consistently; ensure it's well-mixed.- Use a column oven to maintain a constant temperature.[20]- Check for salt deposits around fittings, which indicate a leak.[20]- Monitor column performance with a system suitability standard.
High Backpressure - Blockage in the column inlet frit or guard column.- Particulate matter from the sample or mobile phase.- Buffer precipitation in the system.- Filter all samples and mobile phases before use.- Back-flush the column (if permitted by the manufacturer).[18]- Replace the guard column or in-line filter.- Ensure buffer is fully dissolved and miscible with the organic solvent.[21]
GC-MS Analysis Troubleshooting
IssuePossible CausesRecommended Solutions
No Peaks or Low Signal - Syringe issue (blocked or not drawing sample).- Inlet or column activity (adsorption of the analyte).- Sample degradation in the hot inlet.- Check the syringe and sample vial.[19]- Use a deactivated inlet liner and a column suitable for amines.- Trim the first few centimeters of the column inlet.[22]- Consider derivatization to make the analyte more thermally stable.
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Improper column installation (dead volume).- Use a silanized or deactivated liner.[22]- Condition the column according to the manufacturer's instructions.- Re-install the column, ensuring a clean cut and correct insertion depth.[22]
Baseline Noise or Drift - Column bleed at high temperatures.- Contaminated carrier gas.- Septum bleed or contaminated inlet.- Ensure the column temperature does not exceed its maximum limit.- Use high-purity carrier gas with appropriate traps for moisture and oxygen.[5]- Replace the septum and clean the inlet.[19]
Poor Reproducibility - Leak in the system (inlet, connections).- Inconsistent injection volume or technique.- Variable inlet or oven temperature.- Perform a leak check of the system.[19]- If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles.[16]

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish a stability-indicating analytical method for N-Ethyl-2C-B hydrochloride.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of N-Ethyl-2C-B hydrochloride at approximately 1 mg/mL in methanol or a methanol:water (50:50) mixture.

  • Subject to Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 10-30% degradation.[23][24]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 2 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 24 hours.

    • Photodegradation: Expose a solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.[4]

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples and the control sample using a suitable stability-indicating method (e.g., the HPLC-UV method described below).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). Ensure the method provides adequate resolution between the parent peak and all degradant peaks.

Example Stability-Indicating HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (base-deactivated)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[24]

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Forced Degradation Results for N-Ethyl-2C-B Hydrochloride
Stress Condition% Assay of N-Ethyl-2C-B% Total DegradationNumber of Degradation Products Detected
Control (Unstressed)100.00.00
0.1 M HCl, 60°C, 2 hr88.511.52
0.1 M NaOH, 60°C, 2 hr92.17.91
3% H₂O₂, RT, 24 hr81.318.73
Thermal (80°C), 24 hr95.74.31
Photolytic (ICH Q1B)85.214.82

Note: This data is representative and intended for illustrative purposes.

Visualizations

DOT Script for Troubleshooting Logic

Troubleshooting_Logic start Analytical Issue (e.g., Peak Tailing, Low Signal) check_system Step 1: Check System Parameters - Method settings correct? - Recent changes? start->check_system check_consumables Step 2: Inspect Consumables - Septum, liner, vials okay? - Mobile phase / gas fresh? check_system->check_consumables Parameters OK resolved Issue Resolved check_system->resolved Incorrect Parameter -> Corrected check_hardware Step 3: Examine Hardware - Leaks present? - Column installed correctly? check_consumables->check_hardware Consumables OK check_consumables->resolved Faulty Consumable -> Replaced isolate_problem Step 4: Isolate the Module (e.g., bypass column, inject standard) check_hardware->isolate_problem Hardware OK check_hardware->resolved Hardware Issue -> Fixed isolate_problem->resolved Module Identified -> Repaired/Replaced

Caption: Logical workflow for troubleshooting analytical instrument issues.

DOT Script for Stability Study Workflow

Stability_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Report Evaluate Data & Report Analysis->Report

Caption: Experimental workflow for a forced degradation stability study.

References

Enhancing the sensitivity of analytical methods for N-Ethyl 2C-B hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical detection of N-Ethyl 2C-B hydrochloride. The aim is to enhance the sensitivity and robustness of analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for the analysis of this compound?

A1: this compound, like other phenethylamines, can present analytical challenges that affect sensitivity. These substances are prone to adsorption due to their amine backbone, which can lead to poor chromatographic peak shape and low signal intensity.[1][2] Furthermore, when analyzing biological samples, matrix effects can interfere with detection and quantification.[3] Because they are relatively polar and can have low molecular weights, achieving good retention and separation in chromatography can also be a challenge.

Q2: Is derivatization necessary for the analysis of this compound?

A2: While not strictly mandatory for all analytical techniques, derivatization is highly recommended, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[4] Derivatization can significantly enhance the volatility and thermal stability of N-Ethyl 2C-B, improve chromatographic peak shape, and increase mass spectral fragmentation, leading to better sensitivity and selectivity.[1] For liquid chromatography (LC) methods, derivatization can also be used to improve detection sensitivity, especially for fluorescence or chemiluminescence detection.[5]

Q3: What are the recommended derivatization reagents for phenethylamines like N-Ethyl 2C-B?

A3: Acylation reagents are commonly used for derivatizing primary and secondary amines like N-Ethyl 2C-B. Trifluoroacetic anhydride (TFA) and its analogs, such as N-methyl-bis-trifluoroacetamide (MBTFA), are frequently employed.[1] These reagents react with the amine group to form a stable trifluoroacetyl (TFA) derivative, which has excellent chromatographic properties and produces characteristic mass spectra. MBTFA is particularly suitable for on-column derivatization, which can streamline sample preparation.[1][2]

Q4: What are the most suitable analytical techniques for the sensitive detection of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the sensitive and selective analysis of N-Ethyl 2C-B and related compounds.[6][7] GC-MS, especially when coupled with a derivatization step, offers high chromatographic resolution and sensitivity.[8] LC-MS/MS provides excellent sensitivity and specificity, often without the need for derivatization, and is well-suited for analyzing complex biological matrices.[7][9]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Broadening) in GC-MS Analysis

  • Question: My chromatogram for N-Ethyl 2C-B shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing for phenethylamines is often due to active sites in the GC system (e.g., injector liner, column) interacting with the amine group.

    • Troubleshooting Steps:

      • Derivatization: Ensure complete derivatization of the analyte. The presence of underivatized N-Ethyl 2C-B will lead to poor peak shape. Consider optimizing the derivatization reaction conditions (temperature, time, reagent concentration).

      • Injector Maintenance: The injector liner can be a source of active sites. Use a deactivated liner and consider replacing it regularly.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure it is inert.

      • On-Column Derivatization: Consider an on-column derivatization method using a reagent like MBTFA, which can minimize analyte interaction with the injector.[1][2]

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am struggling to achieve the required detection limits for N-Ethyl 2C-B in my samples. How can I enhance the signal intensity?

  • Answer:

    • Cause: Low signal intensity can result from inefficient extraction, incomplete derivatization, or suboptimal instrument parameters.

    • Troubleshooting Steps:

      • Sample Preparation: Optimize your sample extraction method. For biological matrices like urine or blood, solid-phase extraction (SPE) is effective for concentrating the analyte and removing interfering substances.

      • Derivatization: As mentioned, derivatization with reagents like MBTFA can significantly enhance the response in GC-MS.

      • Mass Spectrometer Mode: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS. These modes are significantly more sensitive than full-scan mode.

      • Instrument Optimization: Ensure the MS source is clean and the instrument is properly tuned. Optimize ionization and fragmentation parameters for the specific N-Ethyl 2C-B derivative.

Issue 3: Matrix Interference in Biological Samples

  • Question: I am observing significant matrix effects when analyzing N-Ethyl 2C-B in urine samples. What can I do to minimize this interference?

  • Answer:

    • Cause: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

    • Troubleshooting Steps:

      • Effective Sample Cleanup: Employ a robust sample preparation method. Solid-phase extraction (SPE) with a suitable sorbent (e.g., polymeric strong cation) is highly recommended for cleaning up urine samples.

      • Chromatographic Separation: Optimize the chromatographic conditions to separate N-Ethyl 2C-B from interfering matrix components. This may involve adjusting the temperature program in GC or the gradient in LC.

      • Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If unavailable, a structurally similar compound can be used.

      • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of N-Ethyl 2C-B from Urine

This protocol is adapted from methodologies for 2C-B and other phenethylamines.

  • Sample Preparation: To 1.8 mL of urine, add 200 µL of an appropriate internal standard solution.

  • SPE Column Conditioning: Condition a polymeric strong cation SPE column (e.g., Strata X-C, 60 mg/3 mL) with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (8:2:0.2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization or direct injection.

Protocol 2: Derivatization with MBTFA for GC-MS Analysis

This protocol is based on common derivatization procedures for phenethylamines.

  • Reagent Addition: To the dried sample extract from Protocol 1, add 50 µL of ethyl acetate and 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Example GC-MS Parameters for Analysis of Derivatized 2C-B (Adaptable for N-Ethyl 2C-B)

ParameterValueReference
GC System Shimadzu GC-2010 Plus
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.32 mL/min
Injector Temp. 250°C
Oven Program 60°C (2 min), then 20°C/min to 280°C (4 min)
MS System Shimadzu QP 2010 Ultra
Ion Source Temp. 200°C
Interface Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-450) and SIM
SIM Ions for 2C-B-TFA m/z 242, 229, 148

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Spiking Spike with Internal Standard Urine_Sample->Spiking Sample_Loading Load Sample Spiking->Sample_Loading SPE_Conditioning Condition SPE Column SPE_Conditioning->Sample_Loading Washing Wash SPE Column Sample_Loading->Washing Elution Elute Analyte Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute Residue Evaporation->Reconstitution Add_Reagent Add MBTFA Reconstitution->Add_Reagent Heating Heat at 70°C Add_Reagent->Heating GCMS_Analysis GC-MS Analysis Heating->GCMS_Analysis Troubleshooting_Sensitivity Start Low Signal Intensity Observed Check_Extraction Optimize Sample Extraction? (e.g., SPE) Start->Check_Extraction Check_Derivatization Is Derivatization Complete? Check_Extraction->Check_Derivatization Yes Optimize_Extraction Implement/Optimize SPE Protocol Check_Extraction->Optimize_Extraction No/Suboptimal Check_MS_Mode Using SIM/MRM Mode? Check_Derivatization->Check_MS_Mode Yes Optimize_Derivatization Adjust Reaction Time/Temp/Reagent Check_Derivatization->Optimize_Derivatization No Switch_MS_Mode Switch to SIM/MRM Mode Check_MS_Mode->Switch_MS_Mode No Check_Instrument Clean Source & Retune MS Check_MS_Mode->Check_Instrument Yes Optimize_Extraction->Check_Derivatization Optimize_Derivatization->Check_MS_Mode Switch_MS_Mode->Check_Instrument Resolved Sensitivity Enhanced Check_Instrument->Resolved

References

Controlling for variability in in vitro assays with N-Ethyl 2C-B hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Ethyl 2C-B hydrochloride in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to help control for variability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a phenethylamine compound known for its psychedelic properties.[1] Its primary mechanism of action in vitro is as a potent full agonist of the serotonin 5-HT2A receptor.[2] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured in functional assays.

Q2: My assay results with this compound are highly variable. What are the common causes?

A2: High variability in in vitro assays using this compound can stem from several factors:

  • Compound Purity and Stability: The purity of your compound is critical. Impurities can have off-target effects or interfere with the assay.[3] this compound is stable as a solid at -20°C for at least five years.[1] However, aqueous stock solutions are not recommended for storage for more than a day. Degradation of the compound can lead to inconsistent results.

  • Solubility Issues: While soluble in PBS (pH 7.2) and organic solvents like DMSO and ethanol, improper dissolution or precipitation of the compound in your assay buffer can lead to inaccurate concentrations and high variability.[1]

  • Cell Health and Density: The health and confluence of your cells are paramount. Unhealthy or inconsistently plated cells will respond variably to stimulation.[4]

  • Assay Protocol inconsistencies: Minor variations in incubation times, reagent concentrations, and pipetting techniques can introduce significant variability.

Q3: I am not observing the expected agonist activity of this compound in my 5-HT2A receptor assay. What should I check?

A3: If you are not seeing the expected activity, consider the following troubleshooting steps:

  • Verify Compound Integrity: Confirm the identity and purity of your this compound. Prepare fresh stock solutions from a reliable source.

  • Confirm Receptor Expression: Ensure that your cell line expresses functional 5-HT2A receptors at a sufficient density.

  • Check Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Optimize parameters such as cell number, dye concentration (for calcium flux assays), and incubation times.

  • Receptor Desensitization: Prolonged exposure or high concentrations of agonists can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation. Consider using shorter incubation times or lower concentrations.

  • Incorrect Assay Endpoint: Ensure you are measuring the correct downstream signaling event for 5-HT2A activation (e.g., calcium mobilization or inositol phosphate accumulation).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal Cell health issues (e.g., high passage number, contamination).Use low-passage, healthy cells. Regularly test for mycoplasma contamination.
Autofluorescence of the compound.Run a vehicle-only control with the compound to assess its intrinsic fluorescence at the assay wavelengths.
Sub-optimal dye loading in fluorescence-based assays.Optimize dye concentration and incubation time. Ensure even dye loading across the plate.
Low signal-to-noise ratio Low receptor expression in the cell line.Use a cell line with confirmed high expression of the 5-HT2A receptor.
Inefficient G-protein coupling.Consider using a cell line engineered to express a promiscuous G-protein like Gα15/16 to enhance coupling to the calcium signaling pathway.
Insufficient compound concentration.Perform a full dose-response curve to ensure you are using a concentration that elicits a measurable response.
Inconsistent EC50 values Compound instability or degradation.Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
Variability in cell density between wells.Ensure a homogenous cell suspension before plating and use a consistent plating technique. Visually inspect plates for even cell distribution.
Edge effects on the microplate.Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform environment.
Unexpected cytotoxicity High concentrations of the compound or solvent.Determine the cytotoxic threshold of this compound and the solvent (e.g., DMSO) in your cell line using a viability assay. Keep the final solvent concentration below 0.5%.
Compound impurities.Use high-purity (>98%) this compound.

Quantitative Data

The following table summarizes the in vitro pharmacological data for this compound at the human 5-HT2A receptor.

ParameterValueAssay TypeCell LineReference
EC50 3.39 nMNot specifiedNot specified[2]
Emax 106% (relative to a standard agonist)Not specifiedNot specified[2]

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

Detailed Methodology: In Vitro Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol is designed for a 96-well plate format using a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic reads.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • This compound (purity ≥98%).

  • FLIPR Calcium 5 Assay Kit (or similar calcium-sensitive dye like Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Probenecid (if required to prevent dye leakage).

  • 96-well black-walled, clear-bottom cell culture plates.

  • 5-HT (Serotonin) as a reference agonist.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-5HT2A cells into 96-well plates at a density of 50,000 to 80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

  • Compound Plate Preparation:

    • Prepare a 2x concentrated stock solution of this compound in Assay Buffer. Perform serial dilutions to create a dose-response curve (e.g., 10-point, 1:3 dilution series).

    • Prepare a 2x concentrated stock of the reference agonist, 5-HT.

    • Include a vehicle control (Assay Buffer with the same final concentration of solvent as the compound dilutions).

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. If using probenecid, add it to the dye solution.

    • Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Assay Measurement:

    • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).

    • Program the instrument to perform a kinetic read:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add 100 µL of the compound from the compound plate to the cell plate.

      • Continue to read the fluorescence kinetically for at least 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control (0% response) and the maximal response of the reference agonist, 5-HT (100% response).

    • Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_11 Gq/11 Protein 5HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates NEthyl_2CB N-Ethyl 2C-B Hydrochloride NEthyl_2CB->5HT2A_Receptor Binds and Activates

Caption: 5-HT2A receptor signaling cascade initiated by N-Ethyl 2C-B.

Experimental Workflow for Calcium Flux Assay

G Start Start Cell_Plating Seed 5-HT2A expressing cells in 96-well plate Start->Cell_Plating Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Cell_Plating->Incubate_Overnight Dye_Loading Load cells with calcium-sensitive dye Incubate_Overnight->Dye_Loading Prepare_Compounds Prepare serial dilutions of This compound FLIPR_Assay Measure fluorescence change upon compound addition Prepare_Compounds->FLIPR_Assay Incubate_Dye Incubate for 1 hour (37°C) Dye_Loading->Incubate_Dye Incubate_Dye->FLIPR_Assay Data_Analysis Analyze data to determine EC50 and Emax FLIPR_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based calcium flux assay.

Troubleshooting Logic for High Assay Variability

G Start High Assay Variability Observed Check_Compound Verify Compound Integrity (Purity, Freshness, Solubility) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Cells Assess Cell Health (Passage #, Confluency, Contamination) Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Assay Protocol (Pipetting, Incubation Times, Reagents) Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Compound_OK->Check_Cells Yes Remake_Solutions Prepare fresh stock solutions. Ensure complete dissolution. Compound_OK->Remake_Solutions No Cells_OK->Check_Protocol Yes Optimize_Cells Use low passage cells. Optimize cell density. Cells_OK->Optimize_Cells No Standardize_Protocol Standardize all steps. Use calibrated pipettes. Protocol_OK->Standardize_Protocol No Re-evaluate Re-run Assay Protocol_OK->Re-evaluate Yes Remake_Solutions->Re-evaluate Optimize_Cells->Re-evaluate Standardize_Protocol->Re-evaluate

Caption: Logical workflow for troubleshooting high assay variability.

References

Mitigating potential neurotoxic effects of N-Ethyl 2C-B hydrochloride in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Ethyl 2C-B Hydrochloride Neurotoxicity Studies

This technical support center provides guidance for researchers investigating the potential neurotoxic effects of this compound and other substituted phenethylamines in cell cultures. The information is compiled into a series of frequently asked questions, troubleshooting guides, and standardized protocols to assist in experimental design and data interpretation.

Disclaimer: this compound is a research chemical. The information provided here is intended for in vitro research purposes only by qualified professionals. All experiments should be conducted in accordance with local regulations and safety guidelines.

Note on this compound: Direct research on the neurotoxicity of this compound is limited. The guidance herein is largely extrapolated from studies on its parent compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), and other related 2C-series phenethylamines. It is noteworthy that N-ethylation may reduce the compound's potency; for instance, N-ethyl-2C-B has been shown to have a 40 times lower affinity for the serotonin 5-HT2A receptor compared to 2C-B.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular mechanisms of neurotoxicity proposed for 2C-series compounds? A1: In vitro studies on compounds like 2C-B and 2C-T-7 in neuronal cell lines (e.g., SH-SY5Y) suggest that cytotoxicity may be mediated by several mechanisms[2][3]:

  • Mitochondrial Dysfunction: This is a key factor, evidenced by the depolarization of the mitochondrial membrane and decreased intracellular ATP levels.[2][3]

  • Oxidative Stress: Some 2C compounds have been shown to increase the production of reactive oxygen species (ROS) and reduce levels of intracellular antioxidants like glutathione (GSH).[2][4]

  • Calcium Imbalance: Disruption of intracellular calcium homeostasis has been observed with some analogues, which can trigger cytotoxic cascades.[2][3]

  • Apoptosis: At lower concentrations, 2C compounds can induce morphological changes consistent with programmed cell death (apoptosis).[3]

Q2: Which neuronal cell lines are appropriate for studying this compound neurotoxicity? A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurotoxicity studies of substituted phenethylamines.[2][4][5] These cells can be differentiated into a more mature neuronal phenotype, which is often preferred. Primary rat cortical cultures are also used for their high physiological relevance, though they are more complex to maintain.[2] For studying effects on specific neurotransmitter systems, specialized cell lines like dopaminergic CATH.a cells or serotonergic B65 cells can be employed.[3][6]

Q3: What is the primary molecular target of 2C-B and related compounds in the central nervous system? A3: The psychedelic effects of 2C-series compounds are primarily mediated through their action as agonists or partial agonists at the serotonin 5-HT2A receptor , which is a G protein-coupled receptor (GPCR).[2][7][8][9] Activation of the 5-HT2A receptor initiates several intracellular signaling cascades, primarily through the Gq/G11 pathway, leading to downstream effects that can influence neuronal activity and survival.[8][10]

Q4: How might potential mitigating agents work against this neurotoxicity? A4: Based on the proposed mechanisms, mitigating agents could include:

  • Antioxidants: Compounds like N-acetylcysteine (NAC) or Vitamin E could counteract oxidative stress by replenishing glutathione stores or scavenging free radicals.

  • Mitochondrial Stabilizers: Agents that preserve mitochondrial membrane potential and function could prevent the downstream activation of cell death pathways.

  • Calcium Channel Blockers/Chelators: Preventing excessive intracellular calcium influx or buffering existing calcium could mitigate excitotoxicity.

  • 5-HT2A Receptor Antagonists: Co-treatment with a 5-HT2A antagonist like ketanserin could block the primary interaction of the compound with its receptor, thereby preventing the initiation of toxic signaling cascades.[11][12]

Troubleshooting Guides

Problem: I am observing high variability in my cell viability (MTT) assay results.

  • Possible Cause: Inconsistent cell seeding, uneven formazan crystal dissolution, or interference from the test compound.

  • Solution:

    • Standardize Seeding: Ensure a homogenous single-cell suspension before plating. Plate cells and allow them to adhere and stabilize for 24 hours before adding the test compound. Use a multichannel pipette for consistency.

    • Ensure Complete Dissolution: After the MTT incubation period, ensure the formazan crystals are fully dissolved in the solvent (e.g., DMSO). Place the plate on an orbital shaker for 10-15 minutes before reading the absorbance.[13][14]

    • Run Controls: Include a "compound-only" control (media + compound + MTT solvent, no cells) to check for any direct reaction between your compound and the MTT reagent. Also, include a "vehicle control" to account for any effects of the solvent (e.g., DMSO) used to dissolve the this compound.[15]

Problem: My chosen antioxidant is not showing a protective effect against N-Ethyl 2C-B toxicity.

  • Possible Cause: The primary toxicity mechanism may not be oxidative stress, or the chosen antioxidant may not be effective in this specific context.

  • Solution:

    • Confirm the Mechanism: Directly measure ROS production using a fluorescent probe like DCFH-DA.[13] If no significant increase in ROS is detected, oxidative stress is likely not the main driver of toxicity.

    • Investigate Other Pathways: Assess mitochondrial membrane potential or intracellular calcium levels to see if these are the more dominant toxic mechanisms.[2]

    • Try Different Agents: If oxidative stress is confirmed, consider antioxidants with different mechanisms. For example, if you are using a direct scavenger, try a compound that boosts endogenous antioxidant production, like NAC.

Problem: I am not observing any significant cytotoxicity even at high concentrations.

  • Possible Cause: The compound may have low potency in your specific cell model, the exposure time may be too short, or the compound may have degraded.

  • Solution:

    • Expand Concentration Range: Studies with related 2C compounds often test concentrations up to 500-1000 µM.[2][4]

    • Increase Exposure Time: Extend the treatment duration from 24 hours to 48 or 72 hours to assess for delayed toxicity.

    • Verify Compound Integrity: Confirm the stability of this compound in your cell culture medium over the experiment's duration. Prepare fresh stock solutions for each experiment.

    • Consider Cell Density: Very high cell densities can sometimes mask moderate levels of cytotoxicity. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment.

Data Presentation

For clear comparison, quantitative results should be tabulated. Below are examples based on typical findings for related compounds.

Table 1: Example EC50 Values for Cytotoxicity of 2C-Series Compounds in Neuronal Cells (Note: This table contains representative data from the literature for illustrative purposes. Values for N-Ethyl 2C-B HCl must be determined experimentally.)

CompoundCell LineAssayExposure Time (h)EC50 (µM)Reference
2C-BSH-SY5YMTT24~250-500[4]
2C-ICATH.aLDH24~250[3]
2C-T-7CATH.aLDH24~100[3]
25B-NBOMeSH-SY5YMTT24~10[4]

Table 2: Hypothetical Data for Mitigation of N-Ethyl 2C-B HCl Neurotoxicity (Note: This is an example data structure for a mitigation experiment.)

Treatment GroupConcentration% Cell Viability (MTT Assay) ± SD
Vehicle Control-100 ± 4.5
N-Ethyl 2C-B HCl250 µM52 ± 6.1
N-Ethyl 2C-B HCl + NAC250 µM + 1 mM88 ± 5.3
N-Acetylcysteine (NAC)1 mM99 ± 3.8

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay) This protocol measures the metabolic activity of cells, which is indicative of cell viability.[15][16]

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and any mitigating agents in culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing living cells to convert MTT into formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cytotoxicity Assessment (LDH Assay) This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[3][13]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the kit's reaction mixture according to the manufacturer's instructions.

  • Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit (usually 490 nm).

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a "maximum LDH release" control (cells lysed with a detergent provided in the kit).

Visualizations: Workflows and Pathways

Below are diagrams generated using DOT language to visualize key processes.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis p1 Maintain SH-SY5Y Cell Culture p2 Seed Cells in 96-Well Plates p1->p2 p3 Incubate (24h) for Adherence p2->p3 t1 Prepare Drug Dilutions (N-Ethyl 2C-B HCl ± Mitigator) p3->t1 Begin Experiment t2 Treat Cells t1->t2 t3 Incubate (24-48h) t2->t3 a1 Perform Viability/Toxicity Assay (e.g., MTT, LDH) t3->a1 Assay Endpoint a2 Read Results on Plate Reader a1->a2 a3 Data Analysis (Calculate % Viability, EC50) a2->a3

Caption: General experimental workflow for in vitro neurotoxicity assessment.

G drug N-Ethyl 2C-B HCl receptor 5-HT2A Receptor drug->receptor Binds & Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates er Endoplasmic Reticulum ip3->er Binds to ca_release ↑ Intracellular Ca2+ er->ca_release Releases Ca2+ mito Mitochondria ca_release->mito Overload leads to mito_stress Mitochondrial Stress (↓ ATP, ↑ ROS) mito->mito_stress apoptosis Apoptosis Activation (Caspase Cascade) mito_stress->apoptosis Triggers

Caption: A potential 5-HT2A-mediated signaling pathway for neurotoxicity.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinity: N-Ethyl 2C-B Hydrochloride vs. 2C-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of N-Ethyl 2C-B hydrochloride and its parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine). The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for research and drug development purposes.

Executive Summary

N-Ethyl 2C-B and 2C-B are both phenethylamine derivatives with known psychoactive properties, primarily mediated by their interaction with serotonin receptors. This guide summarizes their binding affinities at key central nervous system receptors, outlines the experimental methods used to determine these affinities, and visualizes the primary signaling pathway and experimental workflow.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of N-Ethyl 2C-B and 2C-B for a range of monoamine receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeN-Ethyl 2C-B (Ki, nM)2C-B (Ki, nM)Reference
Serotonin Receptors
5-HT1AData not available1,600[1]
5-HT2A40010[2]
5-HT2BData not available49[1]
5-HT2C1,10022[2]
5-HT5AData not available>10,000[1]
5-HT6Data not available1,400[1]
5-HT7Data not available2,000[1]
Dopamine Receptors
D1Data not available5,200[1]
D2Data not available8,900[1]
D3Data not available3,100[1]
Adrenergic Receptors
α1AData not available1,100[1]
α2AData not available1,600[1]
Monoamine Transporters
SERTData not available>10,000[1]
DATData not available>10,000[1]
NETData not available>10,000[1]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. Below is a generalized methodology for such experiments.

Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors

  • Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human 5-HT2A or 5-HT2C receptor, or brain tissue homogenates from animal models.

  • Radioligand:

    • For 5-HT2A receptors: [¹²⁵I]DOI (agonist radioligand) or [³H]ketanserin (antagonist radioligand).

    • For 5-HT2C receptors: [¹²⁵I]DOI (agonist radioligand) or [³H]mesulergine (antagonist radioligand).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) at a physiological pH (e.g., 7.4), containing various salts and sometimes BSA.

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competing unlabeled ligand (N-Ethyl 2C-B or 2C-B). Incubations are typically carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (Cell Membranes or Tissue Homogenate) Incubation Incubate at Controlled Temperature Receptor_Prep->Incubation Add Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Add Competitor_Prep Competitor Ligand (N-Ethyl 2C-B or 2C-B) Serial Dilutions Competitor_Prep->Incubation Add Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 2C-B) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: 5-HT2A Receptor Gq Signaling Pathway.[3][4][5][6]

References

A Comparative Pharmacological Analysis of N-Ethyl 2C-B Hydrochloride and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective pharmacological comparison between N-Ethyl 2C-B hydrochloride, a psychedelic phenethylamine, and 3,4-Methylenedioxymethamphetamine (MDMA), a widely studied entactogen and stimulant. The following sections detail their respective mechanisms of action, receptor interactions, and pharmacokinetic profiles, supported by experimental data and methodologies.

Overview and Primary Mechanism of Action

N-Ethyl 2C-B and MDMA, while both psychoactive substances, elicit their effects through fundamentally different primary mechanisms. N-Ethyl 2C-B is a potent direct agonist at serotonin receptors, particularly the 5-HT2A subtype, which is characteristic of classic psychedelic compounds. In contrast, MDMA's primary mechanism involves the inhibition of monoamine transporters and the promotion of neurotransmitter release (serotonin, dopamine, and norepinephrine), classifying it as a monoamine releasing agent and reuptake inhibitor.[1][2][3]

The differing primary targets of these compounds are visualized below. N-Ethyl 2C-B directly activates the postsynaptic receptor, initiating a downstream signaling cascade. MDMA acts on the presynaptic terminal by interacting with transporter proteins to increase the synaptic concentration of monoamines.

Mechanisms_of_Action cluster_0 N-Ethyl 2C-B: Direct Agonism cluster_1 MDMA: Monoamine Release N-Ethyl 2C-B N-Ethyl 2C-B 5-HT2A_Receptor 5-HT2A_Receptor N-Ethyl 2C-B->5-HT2A_Receptor Binds & Activates Gq_Protein_Activation Gq_Protein_Activation 5-HT2A_Receptor->Gq_Protein_Activation Initiates Cellular_Response Cellular_Response Gq_Protein_Activation->Cellular_Response Leads to MDMA MDMA Monoamine_Transporters SERT, DAT, NET MDMA->Monoamine_Transporters Binds & Reverses Neurotransmitter_Release Serotonin, Dopamine, Norepinephrine Monoamine_Transporters->Neurotransmitter_Release Promotes Postsynaptic_Receptors Postsynaptic_Receptors Neurotransmitter_Release->Postsynaptic_Receptors Activates

Figure 1: Comparative Primary Mechanisms of Action.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters for N-Ethyl 2C-B and MDMA. Data for N-Ethyl 2C-B is limited; therefore, data from its parent compound, 2C-B, is included for a more comprehensive comparison where specified.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

TargetN-Ethyl 2C-B / 2C-BMDMAPredominant Effect
5-HT2A 40x lower affinity than 2C-B[4]4,700 (R-enantiomer)[5]Psychedelic Effects
5-HT2B 13 (2C-B)[4]500[6]Cardiotoxicity concern
5-HT2C 0.63 (2C-B)[4]>10,000[6]Mood, Appetite Regulation
SERT Low Potency (2C-B)[7]222 (S-enantiomer)[5]Serotonin Reuptake/Release
DAT Not Reported2,300 (S-enantiomer)[5]Dopamine Reuptake/Release
NET Low Potency (2C-B)[7]7,800 (S-enantiomer)[5]Norepinephrine Reuptake/Release

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity

AssayN-Ethyl 2C-B / 2C-BMDMA
5-HT2A Activity Full Agonist (EC50 = 3.39 nM, Emax = 106%)[2]Low Potency Partial Agonist[6]
5-HT2B Activity Partial Agonist (EC50 = 13 nM, Emax = 97%) (2C-B)[4]Agonist[6]
5-HT2C Activity Partial Agonist (EC50 = 0.63 nM, Emax = 98%) (2C-B)[4]-
Monoamine Uptake Inhibition (IC50) SERT/NET: Low Potency (2C-B)[7]SERT > NET > DAT[8]
Monoamine Release (EC50) Not a primary mechanism5-HT > NE > DA[6]

Table 3: Comparative Pharmacokinetics and Pharmacodynamics (Oral Administration)

ParameterN-Ethyl 2C-B / 2C-BMDMA
Typical Dose 10-25 mg (2C-B)[7]75-125 mg[9]
Onset of Action 20-90 minutes (2C-B)[4][10]30-60 minutes[11]
Peak Effects ~2.5 hours (2C-B)[4]75-120 minutes[11]
Duration of Action 2-8 hours (2C-B)[4]3-6 hours[11]
Elimination Half-life (t1/2) 1.2-2.5 hours (2C-B)[4]~8.7 hours[11]
Primary Subjective Effects Psychedelic, visual/auditory alterations[12]Entactogenic, euphoric, prosocial[3][11]

Key Signaling Pathway: 5-HT2A Receptor

The psychedelic effects of N-Ethyl 2C-B are primarily mediated by its agonist activity at the 5-HT2A receptor, which is a Gq/11 protein-coupled receptor. Activation of this receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).

5HT2A_Signaling_Pathway Ligand N-Ethyl 2C-B Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates Effector Phospholipase C (PLC) G_Protein->Effector Activates Substrate PIP2 Effector->Substrate Cleaves Second_Messengers DAG + IP3 Substrate->Second_Messengers Downstream_DAG Activate Protein Kinase C (PKC) Second_Messengers->Downstream_DAG Downstream_IP3 Release Intracellular Ca2+ Second_Messengers->Downstream_IP3 Cellular_Effects Neuronal Excitability, Gene Expression Downstream_DAG->Cellular_Effects Downstream_IP3->Cellular_Effects

Figure 2: The 5-HT2A Gq-coupled signaling cascade.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The generalized protocols for these experiments are outlined below.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation of Membranes: Harvest cells or animal brain tissue (e.g., rat cortex) known to express the target receptor (e.g., 5-HT2A). Homogenize the tissue in an appropriate buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in a binding buffer.

  • Assay Setup: In a multi-well plate, add the prepared cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (N-Ethyl 2C-B or MDMA).

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Receptor-Rich Cell Membranes B Incubate Membranes with: 1. Radioligand (e.g., [3H]-Ketanserin) 2. Test Compound (e.g., MDMA) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki values D->E

Figure 3: General workflow for a radioligand binding assay.

This assay measures the functional activity (agonist or antagonist) and potency (EC50) of a compound at a Gq-coupled receptor like 5-HT2A.

  • Cell Culture: Culture a stable cell line (e.g., HEK293) engineered to express the human 5-HT2A receptor.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. This dye increases its fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of the test compound (N-Ethyl 2C-B or MDMA) to the wells.

  • Signal Measurement: Measure the fluorescence intensity in each well over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

Conclusion

The pharmacological profiles of N-Ethyl 2C-B and MDMA are distinct. N-Ethyl 2C-B is a high-potency, full agonist at the 5-HT2A receptor, consistent with its classification as a classic psychedelic. Its primary interaction is directly with the postsynaptic receptor. In contrast, MDMA functions as a monoamine transporter substrate, leading to the release of serotonin, norepinephrine, and dopamine, with weaker direct interactions at postsynaptic receptors. This profile underlies its characteristic entactogenic and stimulant effects. These fundamental differences in mechanism of action are critical for understanding their unique physiological and psychological effects and are of paramount importance for drug development and neuroscience research.

References

Limited Cross-Reactivity of N-Ethyl-2C-B Hydrochloride in Standard Phenethylamine Immunoassays Presents Detection Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals face a significant challenge in the detection of N-Ethyl-2C-B hydrochloride and related phenethylamines using standard immunoassay screening methods. A comprehensive review of available data indicates that N-Ethyl-2C-B, a psychoactive phenethylamine, exhibits minimal to no cross-reactivity with the majority of commercial immunoassays designed for amphetamines and methamphetamines. This lack of cross-reactivity can lead to false-negative results, hindering both clinical toxicology and forensic investigations.

The primary issue lies in the specificity of the antibodies used in commercially available enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, which are targeted towards the core structures of more common amphetamines.[1] The structural modifications in the 2C series of phenethylamines, including N-Ethyl-2C-B, significantly reduce their binding affinity to these antibodies. Consequently, laboratories that rely solely on these standard screening tools may fail to detect the presence of these novel psychoactive substances.[1][2]

While direct experimental data on the cross-reactivity of N-Ethyl-2C-B hydrochloride is scarce, studies on the closely related compound 2C-B have consistently shown very low cross-reactivity in common amphetamine immunoassays.[3][4] This suggests that N-ethylation of the amine in 2C-B is unlikely to significantly enhance its recognition by these assays.

To address this detection gap, specialized immunoassays are required. Recent research has led to the development of specific immunoassays, such as a lateral flow immunoassay (LFIA) and an ELISA, designed for the detection of 2C-B and its analogues.[5][6] These targeted assays demonstrate significantly improved sensitivity and specificity for the 2C family of compounds.

Comparative Analysis of Phenethylamine Cross-Reactivity

The following table summarizes the cross-reactivity of various phenethylamines in different immunoassay formats. It is important to note the general lack of reactivity of 2C compounds in standard amphetamine assays versus their reactivity in a specialized 2C-B ELISA.

CompoundImmunoassay KitTarget AnalyteCross-Reactivity (%)
N-Ethyl-2C-B hydrochloride Data Not Available--
2C-BCommercial Amphetamine ELISAAmphetamine< 1%
2C-BSpecialized 2C-B ELISA2C-B100%
2C-ECommercial Amphetamine ELISAAmphetamine< 1%
2C-ESpecialized 2C-B ELISA2C-B110%
2C-ICommercial Amphetamine ELISAAmphetamine< 1%
2C-ISpecialized 2C-B ELISA2C-B150%
AmphetamineCommercial Amphetamine ELISAAmphetamine100%
MethamphetamineCommercial Methamphetamine ELISAMethamphetamine100%
MDMACommercial MDMA ELISAMDMA100%

Note: The cross-reactivity data for the specialized 2C-B ELISA is derived from a study that developed the assay and may not be commercially available. The cross-reactivity of 2C compounds in commercial amphetamine ELISAs is generally reported as negligible.

Experimental Protocols

A detailed methodology for a competitive ELISA, a common immunoassay format for drug detection, is provided below. This protocol is representative and may require optimization based on the specific antibodies and reagents used.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Phenethylamine Detection

1. Coating of Microplate:

  • Dilute the capture antibody (e.g., anti-phenethylamine antibody) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.
  • Incubate the plate overnight at 4°C.
  • Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., wash buffer with 1% bovine serum albumin) to each well to block non-specific binding sites.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with the wash buffer.

3. Competitive Reaction:

  • Prepare standards, controls, and samples.
  • In separate tubes, mix 50 µL of the standard, control, or sample with 50 µL of a fixed concentration of enzyme-labeled drug conjugate (e.g., phenethylamine-horseradish peroxidase conjugate).
  • Add 100 µL of this mixture to the corresponding wells of the coated and blocked microplate.
  • Incubate for 1-2 hours at room temperature. During this incubation, the free drug in the sample will compete with the enzyme-labeled drug for binding to the capture antibody on the plate.

4. Substrate Addition and Signal Detection:

  • Wash the plate five times with the wash buffer to remove unbound reagents.
  • Add 100 µL of the enzyme substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to each well.
  • Incubate in the dark for 15-30 minutes at room temperature, allowing for color development. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
  • Add 50 µL of a stop solution (e.g., 2N sulfuric acid) to each well to stop the reaction.
  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

5. Data Analysis:

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
  • Determine the concentration of the drug in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Immunoassay Workflow

The following diagram illustrates the key steps in a competitive ELISA for the detection of phenethylamines.

ELISA_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection Plate Microplate Coating (Capture Antibody) Blocking Blocking (Prevent Non-specific Binding) Plate->Blocking Incubation Incubation (Competition for Antibody Binding) Blocking->Incubation Sample_Prep Sample/Standard Preparation Sample_Prep->Incubation Conjugate Enzyme-Labeled Drug (Conjugate) Conjugate->Incubation Wash Washing (Remove Unbound Reagents) Incubation->Wash Substrate Substrate Addition (Color Development) Wash->Substrate Read Absorbance Reading (Quantification) Substrate->Read

Competitive ELISA Workflow for Phenethylamine Detection

Conclusion

The available evidence strongly suggests that N-Ethyl-2C-B hydrochloride and other 2C-series phenethylamines are unlikely to be detected by standard amphetamine and methamphetamine immunoassays. This highlights a critical gap in current drug screening methodologies. For accurate and reliable detection, the development and validation of specific immunoassays targeted to the 2C-phenethylamine structure are essential. Researchers and clinicians should be aware of these limitations and consider more specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for confirmation when use of these substances is suspected.

References

Validating the Analytical Standard for N-Ethyl 2C-B Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds, the integrity of analytical standards is paramount for ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of a properly validated in-house analytical standard of N-Ethyl 2C-B hydrochloride against commercially available Certified Reference Materials (CRMs). It further details the necessary experimental protocols for the validation of such a standard.

N-Ethyl 2C-B, a psychedelic phenethylamine, acts as a potent partial agonist of the serotonin 5-HT2A receptor.[1][2] Its analysis requires highly reliable analytical standards for unambiguous identification and quantification. This guide outlines the critical validation parameters and provides data in a comparative format to aid laboratories in establishing and verifying their own standards.

Comparison of Analytical Standards: In-House vs. Certified Reference Material

The primary difference between an in-house analytical standard and a Certified Reference Material (CRM) lies in the level of characterization and the accompanying documentation. A CRM is produced by an accredited body and is accompanied by a certificate of analysis that states the property values, their uncertainties, and a statement of metrological traceability.[3] An in-house standard, while suitable for routine use, must be thoroughly validated against a CRM to ensure its accuracy and reliability.

Table 1: Comparison of Key Quality Attributes for this compound Analytical Standards

ParameterIn-House Analytical StandardCertified Reference Material (CRM)
Identity Confirmation Confirmed by spectroscopic methods (MS, NMR, FT-IR)Confirmed by a comprehensive set of spectroscopic and chromatographic techniques by an accredited body.
Purity (by HPLC) ≥ 98%Typically ≥ 99.5% with certified uncertainty.
Purity (by qNMR) Not typically performed.Often used for primary characterization, providing a direct measure of purity.
Residual Solvents Determined by GC-HS, levels should be below ICH limits.Certified to be below specified limits.
Water Content Determined by Karl Fischer titration.Stated on the Certificate of Analysis.
Certificate of Analysis Internal document detailing the validation results.Official document from an accredited supplier with full characterization data and uncertainty statement.
Traceability Traceable to a CRM.Metrologically traceable to SI units.

Experimental Protocols for Validation

The validation of an in-house analytical standard for this compound should be conducted in accordance with established guidelines, such as those provided by the United Nations Office on Drugs and Crime (UNODC).[4][5]

Identity Confirmation

The identity of the in-house standard must be unequivocally confirmed and shown to be identical to a commercial CRM.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Sample Preparation: Dissolve the in-house standard and CRM in methanol at a concentration of 1 mg/mL. Derivatization with an agent like N-methyl-bis-trifluoroacetamide (MBTFA) can improve chromatographic performance.[5]

    • GC Conditions: Use a capillary column suitable for amine analysis (e.g., DB-5ms). A typical temperature program would be an initial hold at 100°C, followed by a ramp to 280°C.

    • MS Conditions: Acquire mass spectra in full scan mode (e.g., m/z 50-550).

    • Acceptance Criteria: The mass spectrum of the in-house standard must match the spectrum of the CRM and be consistent with the fragmentation pattern of N-Ethyl 2C-B.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Dissolve the in-house standard and CRM in a suitable deuterated solvent (e.g., Methanol-d4).

    • Analysis: Acquire ¹H and ¹³C NMR spectra.

    • Acceptance Criteria: The chemical shifts and coupling constants of the in-house standard must be identical to those of the CRM.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Instrumentation: An FT-IR spectrometer.

    • Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory.

    • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Acceptance Criteria: The FT-IR spectrum of the in-house standard must be superimposable with that of the CRM.

Purity Determination

The purity of the in-house standard should be determined using a stability-indicating chromatographic method.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Instrumentation: An HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).

    • Detection: UV detection at a wavelength of maximum absorbance for N-Ethyl 2C-B.

    • Quantification: Determine the purity by area percentage of the principal peak.

    • Acceptance Criteria: Purity should typically be ≥ 98%.

Stability Assessment

The stability of the in-house standard should be evaluated under defined storage conditions.

  • Protocol: Store aliquots of the standard at both recommended (e.g., -20°C) and accelerated (e.g., 40°C/75% RH) conditions.[6][7]

  • Testing Schedule: Analyze the standard for purity and degradation products at defined time points (e.g., 0, 3, 6, and 12 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).[7]

  • Acceptance Criteria: No significant degradation should be observed under the recommended storage conditions over the defined study period.

Table 2: Illustrative Stability Data for an In-House this compound Standard

Time PointStorage ConditionPurity (HPLC, %)Appearance
0 months-20°C99.2White crystalline solid
6 months-20°C99.1No change
12 months-20°C99.0No change
0 months40°C / 75% RH99.2White crystalline solid
3 months40°C / 75% RH98.5No change
6 months40°C / 75% RH97.8Slight discoloration

Visualizing Key Processes

To further clarify the validation workflow and the compound's mechanism of action, the following diagrams are provided.

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Verification cluster_2 Phase 3: Stability Assessment cluster_3 Outcome A In-House Synthesis of N-Ethyl 2C-B HCl C Identity Confirmation (MS, NMR, FT-IR) A->C B Procurement of Certified Reference Material (CRM) B->C D Purity Determination (HPLC, qNMR) C->D E Method Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) D->H I Long-Term Stability Study (-20°C) D->I J Accelerated Stability Study (40°C/75% RH) D->J K Qualified In-House Analytical Standard E->K F->K G->K H->K I->K J->K

Workflow for the validation of an in-house analytical standard.

N-Ethyl 2C-B primarily exerts its psychedelic effects through its interaction with the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[8][9][10] The binding of N-Ethyl 2C-B to this receptor initiates an intracellular signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response Ligand N-Ethyl 2C-B Ligand->Receptor Binds to

Simplified 5-HT2A receptor signaling pathway activated by N-Ethyl 2C-B.

By following these validation protocols and understanding the compound's mechanism of action, researchers can ensure the quality and reliability of their analytical standards, leading to more robust and reproducible scientific outcomes.

References

A Comparative Analysis of the Hallucinogenic Effects of N-Ethyl 2C-B and LSD in Animal Models: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hallucinogenic effects of the synthetic phenethylamine N-Ethyl 2C-B and the classic psychedelic lysergic acid diethylamide (LSD) in animal models. Due to a scarcity of in vivo research on N-Ethyl 2C-B, this guide will primarily focus on a comparison between LSD and its structural analog, 2C-B, while presenting the limited available data for N-Ethyl 2C-B to inform future research directions.

The primary mechanism of action for classic hallucinogens involves the activation of serotonin 2A (5-HT2A) receptors. In animal models, the head-twitch response (HTR) is a well-established behavioral proxy for hallucinogenic potential in humans. This response, a rapid side-to-side head movement, is reliably induced by 5-HT2A receptor agonists.

Quantitative Data Presentation

The following tables summarize the available quantitative data for LSD and 2C-B from preclinical studies. It is crucial to note that a direct comparison of potencies can be influenced by variations in experimental protocols between studies.

DrugAnimal ModelBehavioral AssayPotency (ED50)Reference
LSDMouseHead-Twitch Response (HTR)1.046 mg/kg[1]
2C-BMouseVisual Object Test6.307 mg/kg[1]

ED50 (Median Effective Dose) is the dose that produces a half-maximal response.

DrugReceptorAssay TypePotency (EC50/Ki)Efficacy (Emax)Reference
N-Ethyl 2C-B 5-HT2A Functional Assay 3.39 nM 106% [2]
LSD5-HT2AFunctional Assay (IP-1)Subnanomolar to low nanomolarFull agonist[3]
2C-B5-HT2ARadioligand Binding-Partial agonist[4]
2C-B5-HT2BRadioligand Binding-Partial agonist[4]
2C-B5-HT2CRadioligand Binding-Partial agonist[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) is a measure of the binding affinity of a drug to a receptor. Emax (Maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

Head-Twitch Response (HTR) Assay

The head-twitch response is a key behavioral assay used to assess the hallucinogenic potential of substances in rodents.[5]

Objective: To quantify the frequency of head twitches in mice following the administration of a test compound.

Animals: Male C57BL/6J mice are commonly used.

Drug Administration:

  • Test compounds (e.g., LSD, 2C-B) are dissolved in a suitable vehicle (e.g., saline).

  • Drugs are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • A range of doses is used to establish a dose-response curve.

Procedure:

  • Animals are habituated to the testing environment (e.g., a clear observation chamber) for a specified period before drug administration.

  • Following drug injection, animals are returned to the observation chamber.

  • The number of head twitches is recorded for a set duration (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head.

  • Recording can be done by a trained observer blind to the experimental conditions or through automated systems using video tracking or magnetometers.

Drug Discrimination Paradigm

Drug discrimination is a behavioral assay used to assess the subjective effects of drugs in animals.

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.

Animals: Rats or mice are typically used.

Procedure:

  • Training Phase: Animals are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are trained to associate the administration of a specific drug (e.g., LSD) with pressing one lever (the "drug-appropriate" lever) and the administration of the vehicle with pressing the other lever (the "vehicle-appropriate" lever).

  • Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered a test compound (e.g., N-Ethyl 2C-B). The lever they choose to press indicates whether they perceive the subjective effects of the test compound as being more similar to the training drug or the vehicle.

Signaling Pathways and Experimental Workflows

Serotonin 5-HT2A Receptor Signaling Pathway

Both LSD and 2C compounds exert their hallucinogenic effects primarily through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates downstream signaling cascades, primarily through Gq/11 proteins, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate neuronal excitability.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Hallucinogen LSD / N-Ethyl 2C-B Hallucinogen->5HT2A_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation G Start Start Animal_Acclimation Animal Acclimation to Testing Environment Start->Animal_Acclimation Drug_Preparation Drug Preparation and Dose Selection Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (i.p. or s.c.) Drug_Preparation->Drug_Administration Observation_Period Observation and Recording of Head Twitches Drug_Administration->Observation_Period Data_Analysis Data Analysis and Dose-Response Curve Generation Observation_Period->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of the Neurotoxic Profiles of N-Ethyl-2C-B and Other 2C Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of several psychoactive phenethylamines belonging to the 2C family. Due to a lack of available scientific data on the neurotoxicity of N-Ethyl-2C-B, this document focuses on a comparative analysis of other prominent 2C compounds, including 2C-B, 2C-I, 2C-C, and thio-substituted analogs (2C-T-x). The information presented is based on available preclinical in vitro and in vivo data.

Executive Summary

The 2C series of phenethylamines are known for their hallucinogenic properties, primarily mediated by their agonist activity at serotonin 5-HT2A receptors.[1][2] While their psychoactive effects are widely documented in anecdotal reports, their neurotoxic potential is a growing area of concern for the scientific community. Preclinical studies indicate that several 2C compounds can induce neurotoxicity through mechanisms that include cytotoxicity, mitochondrial dysfunction, and the induction of apoptosis.

Notably, there is a significant gap in the scientific literature regarding the neurotoxic profile of N-Ethyl-2C-B. While some data suggests that N-alkylation can alter the affinity for serotonergic receptors, with N-ethyl-2C-B having a 40-fold lower affinity for the 5-HT2A receptor compared to 2C-B, direct experimental data on its neurotoxicity is not currently available.[1] Therefore, a direct comparison with other 2C compounds is not feasible at this time.

This guide summarizes the existing experimental data for other 2C compounds to provide a comparative framework for researchers.

Data Presentation: Comparative Neurotoxicity of 2C Compounds

The following tables summarize quantitative data from various studies on the cytotoxic effects of different 2C compounds. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental models and conditions.

Table 1: Comparative Cytotoxicity of 2C Compounds in Monoaminergic Neuronal Cell Lines

CompoundCell LineAssayEC50 (µM)Reference
2C-ICATH.aLDH Release250[3]
2C-IB65LDH Release150[3]
2C-CCATH.aLDH Release100[3]
2C-CB65LDH Release300[3]
2C-T-2CATH.aLDH Release150[3]
2C-T-2B65LDH Release250[3]
2C-T-4CATH.aLDH Release200[3]
2C-T-4B65LDH Release300[3]
2C-T-7CATH.aLDH Release100[3]
2C-T-7B65LDH Release150[3]

CATH.a cells are a dopaminergic neuronal cell line, and B65 cells are a serotonergic neuronal cell line.

Table 2: Comparative Cytotoxicity of 2C-T Compounds in Differentiated SH-SY5Y Cells and Primary Rat Cortical Cultures

CompoundCell ModelAssayEC50 (µM)Reference
2C-T-2SH-SY5YNeutral Red Uptake256.3 ± 1.1[4][5]
2C-T-2SH-SY5YMTT Reduction363.3 ± 1.1[4][5]
2C-T-2Primary Cortical CulturesNeutral Red Uptake158.4 ± 1.1[4][5]
2C-T-2Primary Cortical CulturesMTT Reduction190.1 ± 1.1[4][5]
2C-T-4SH-SY5YNeutral Red Uptake338.4 ± 1.1[4][5]
2C-T-4SH-SY5YMTT Reduction468.9 ± 1.1[4][5]
2C-T-4Primary Cortical CulturesNeutral Red Uptake206.1 ± 1.1[4][5]
2C-T-4Primary Cortical CulturesMTT Reduction247.9 ± 1.1[4][5]
2C-T-7SH-SY5YNeutral Red Uptake126.9 ± 1.1[4][5]
2C-T-7SH-SY5YMTT Reduction185.3 ± 1.1[4][5]
2C-T-7Primary Cortical CulturesNeutral Red Uptake83.2 ± 1.1[4][5]
2C-T-7Primary Cortical CulturesMTT Reduction114.9 ± 1.1[4][5]

Table 3: In Vivo Neurochemical Changes Induced by 2C-B and 2C-I in Mice

CompoundBrain RegionNeurochemical MarkerEffectReference
2C-BCerebral CortexLipid Peroxidation (LPO)Increased[6]
2C-BCerebellumLipid Peroxidation (LPO)Increased[6]
2C-BStriatumLipid Peroxidation (LPO)Decreased[6]
2C-BBrain StemNOxIncreased[6]
2C-BStriatumNOxIncreased[6]
2C-ICerebellumLipid Peroxidation (LPO)Increased[6]
2C-IStriatumLipid Peroxidation (LPO)Increased[6]

Experimental Protocols

Differentiation of SH-SY5Y Human Neuroblastoma Cells

A common in vitro model for neurotoxicity studies is the human neuroblastoma cell line SH-SY5Y, which can be differentiated into a more mature neuron-like phenotype.

  • Cell Seeding: SH-SY5Y cells are seeded in a suitable culture vessel (e.g., 96-well plate for cytotoxicity assays) at a density of approximately 25,000 cells/cm2 in a growth medium such as DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[4][5]

  • Differentiation Induction: After 24 hours, the growth medium is replaced with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and a differentiating agent. A widely used protocol involves the addition of 10 µM all-trans-retinoic acid (RA).[7][8]

  • Maintenance: The differentiation medium is replaced every 2-3 days. The differentiation process is typically carried out for 3 to 7 days to obtain cells with a more mature neuronal morphology and marker expression.[7][8]

Cytotoxicity Assays

1. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which serves as an indicator of cell membrane disruption and cytotoxicity.

  • Cell Treatment: Differentiated SH-SY5Y cells (or other relevant cell lines) are treated with various concentrations of the 2C compounds for a specified period (e.g., 24 hours).[3]

  • Sample Collection: After incubation, an aliquot of the cell culture supernatant is carefully collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt (e.g., INT). The LDH in the sample catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The level of cytotoxicity is proportional to the absorbance.

2. MTT Reduction Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Treatment: Cells are treated with the 2C compounds as described for the LDH assay.[4][5]

  • MTT Addition: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow for In Vitro Neurotoxicity Assessment start Seed SH-SY5Y Cells diff Differentiate with Retinoic Acid start->diff treat Expose to 2C Compounds diff->treat assay Perform Cytotoxicity Assays (LDH, MTT) treat->assay data Data Analysis (EC50 Determination) assay->data G cluster_1 Proposed Mitochondrial Apoptosis Pathway for 2C Compound Neurotoxicity TwoC 2C Compounds Mito Mitochondrial Dysfunction TwoC->Mito Bax Bax (Pro-apoptotic) Mito->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulation CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Potency of N-Ethyl 2C-B and Other 5-HT2A Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in potency and signaling pathways of 5-HT2A receptor agonists is critical for the advancement of neuropharmacology. This guide provides a comparative analysis of N-Ethyl 2C-B and other key 5-HT2A agonists, supported by experimental data and detailed methodologies.

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for a wide range of therapeutic agents and psychedelic compounds. The potency of an agonist at this receptor is a key determinant of its physiological and psychoactive effects. This guide focuses on N-Ethyl 2C-B, a phenethylamine derivative, and compares its potency with other well-characterized 5-HT2A agonists.

Data Presentation: Comparative Potency at the 5-HT2A Receptor

The following table summarizes the in vitro potency of N-Ethyl 2C-B and other selected 5-HT2A receptor agonists. Potency is expressed in terms of half-maximal effective concentration (EC50) and inhibitor constant (Ki). EC50 values represent the concentration of an agonist that produces 50% of the maximal response, indicating functional potency. Ki values represent the binding affinity of a ligand for the receptor. Lower values for both parameters indicate higher potency and affinity, respectively.

CompoundTypeEC50 (nM)Ki (nM)
N-Ethyl 2C-B Phenethylamine3.3940-fold lower affinity than 2C-B[1]
2C-BPhenethylamine-30-fold lower than 2C-I[2][3]
2C-IPhenethylamine--
2C-DPhenethylamine--
2C-HPhenethylamine--
Serotonin (5-HT)Endogenous Ligand0.8 - 310[4]
LSDErgotamine-2[5]
DOIPhenylisopropylamine0.27[4]-
TCB-2Phenethylamine36[6]0.73 (rat), 0.75 (human)[6]
25D-NBOMePhenethylamine0.51 - 1.5<1
25E-NBOMePhenethylamine0.51 - 1.5<1
25I-NBOHPhenethylamine0.51 - 1.5<1
25N-NBOMePhenethylamine0.51 - 1.5<1
DOMPhenylisopropylamine~40-
KetanserinAntagonist-0.75[4]
MesulergineAntagonist-13.5[4]

Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

In addition to the canonical Gq pathway, the 5-HT2A receptor can also signal through β-arrestin pathways. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor, leading to the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.

Below are diagrams illustrating these key signaling pathways.

5-HT2A Receptor Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., N-Ethyl 2C-B) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

5-HT2A_Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds to GRK GRK Receptor->GRK Recruits P_Receptor Phosphorylated Receptor GRK->Receptor Phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Leads to Signaling β-Arrestin-mediated Signaling Beta_Arrestin->Signaling Initiates

Caption: β-Arrestin signaling pathway of the 5-HT2A receptor.

Experimental Protocols

Accurate determination of agonist potency relies on standardized and well-documented experimental protocols. Below are detailed methodologies for two key assays used to characterize 5-HT2A receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the 5-HT2A receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI).[4][7]

  • Test compounds (e.g., N-Ethyl 2C-B and other agonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B or GF/C filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[8]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Prepare 5-HT2A Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand via Filtration B->C D Wash Filters to Remove Unbound Radioligand C->D E Measure Radioactivity with Scintillation Counter D->E F Analyze Data to Determine Ki E->F

Caption: Workflow for a radioligand binding assay.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (e.g., N-Ethyl 2C-B and other agonists).

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.[9]

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the instrument's injector to add varying concentrations of the test compound to the wells while continuously measuring the fluorescence.

  • Data Acquisition: Continue to measure the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Flux_Assay_Workflow A Plate 5-HT2A Receptor- Expressing Cells B Load Cells with Calcium-Sensitive Dye A->B C Measure Baseline Fluorescence B->C D Inject Test Compound & Measure Fluorescence Change C->D E Analyze Data to Determine EC50 D->E

Caption: Workflow for a calcium flux assay.

References

Validating UHPLC-HRMS/MS Methods for Forensic Identification of N-Ethyl 2C-B Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like N-Ethyl 2C-B hydrochloride, a phenethylamine with hallucinogenic properties, presents a significant challenge for forensic laboratories.[1][2] Unambiguous identification of these compounds is crucial for law enforcement and public health. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) has become a cornerstone technique for the analysis of NPS due to its high selectivity and sensitivity.[3][4][5] This guide provides a comparative overview of UHPLC-HRMS/MS methods alongside alternative techniques for the forensic identification of this compound, supported by experimental data from related compounds.

Comparative Analysis of Analytical Methods

While specific validation data for this compound is not extensively published, the performance of UHPLC-HRMS/MS methods for closely related synthetic cathinones and other 2C compounds provides a reliable benchmark. This data is compared with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and electrochemical detection.

Parameter UHPLC-HRMS/MS GC-MS Electrochemical Detection
Selectivity Very HighHigh (with derivatization)Moderate
Sensitivity Very High (pg/mg to ng/mL levels)[6][7]High (ng/mL levels)Moderate to Low
Limit of Detection (LOD) 0.005 - 0.035 ng/mL (in urine for similar compounds)[7]Typically in the low ng/mL range~0.2 µmol L⁻¹ (for 2C-B)[8]
Limit of Quantification (LOQ) 0.050 - 0.200 ng/mL (in urine for similar compounds)[7]Typically in the mid- to high ng/mL range~0.85 µmol L⁻¹ (for 2C-B)[8]
Linearity Excellent (e.g., 5 - 500 pg/mg in hair)[6][9]Good, often requires derivatizationGood over a limited range
Sample Throughput HighModerateHigh
Confirmation Capability High (based on precursor and product ions)High (based on fragmentation patterns)Low (presumptive)
Matrix Effects Can be significant, requires careful management[6][9]Less prone to ion suppression, but matrix can affect derivatizationHighly susceptible to matrix interference

Experimental Protocols

UHPLC-HRMS/MS Method for Synthetic Cathinones (Applicable to N-Ethyl 2C-B)

This protocol is a representative example for the analysis of synthetic cathinones in hair, which can be adapted for this compound in various forensic matrices.[6][9][10]

1. Sample Preparation (Hair):

  • Wash 20 mg of hair with dichloromethane.

  • Incubate the dried hair sample overnight at 40°C in 250 µL of a mixture of 2 mM ammonium formate, methanol, and acetonitrile (50/25/25, v/v/v) containing an appropriate internal standard.[6][9]

  • Centrifuge the sample and transfer the supernatant.

  • Evaporate the supernatant to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6][9]

2. Chromatographic Conditions:

  • Column: A phenyl-hexyl column (e.g., 100 x 2.1 mm, 2.6 µm) is often used for separation.[9]

  • Mobile Phase A: 2 mM Ammonium formate in water with 0.1% formic acid.[9]

  • Mobile Phase B: 2 mM Ammonium formate in a methanol/acetonitrile mixture (50/50) with 0.1% formic acid.[9]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity.[9]

  • Flow Rate: Approximately 0.4 mL/min.[9]

  • Injection Volume: 10 µL.[6][9]

3. Mass Spectrometry Conditions:

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.

  • Source Parameters: Optimized for the specific instrument but may include a gas flow rate of 13 L/min, gas temperature of 350°C, nebulizer pressure of 60 psi, and capillary voltage of 2500 V.[7]

  • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM) for targeted analysis.[5][6]

  • Resolution: High resolution (e.g., >70,000 FWHM) is used to obtain accurate mass measurements.

Alternative Method: GC-MS for 2C-B

GC-MS is a well-established technique in forensic toxicology. For compounds like 2C-B, derivatization is often necessary to improve chromatographic behavior and sensitivity.

1. Sample Preparation (Urine):

  • Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analyte from the urine matrix.

  • The extract is then evaporated and derivatized, for example, with N-methyl-bis-trifluoroacetamide (MBTFA).

2. GC-MS Conditions:

  • Column: A non-polar column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

Workflow and Pathway Diagrams

UHPLC_HRMS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-HRMS/MS Analysis cluster_data_processing Data Processing & Identification Sample Forensic Sample (e.g., Hair, Urine) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration UHPLC UHPLC Separation Concentration->UHPLC Ionization Ionization (HESI) UHPLC->Ionization MS1 MS1 Analysis (Full Scan - Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Detector Detector (e.g., Orbitrap) MS2->Detector DataAcquisition Data Acquisition Detector->DataAcquisition LibraryMatching Spectral Library Matching DataAcquisition->LibraryMatching Identification Compound Identification (Accurate Mass & Fragmentation) LibraryMatching->Identification Quantification Quantification Identification->Quantification

Caption: UHPLC-HRMS/MS analytical workflow for the identification of this compound.

Conclusion

For the forensic identification of this compound, UHPLC-HRMS/MS stands out as the most powerful and reliable technique. Its superior sensitivity and selectivity allow for the detection and confident identification of trace amounts of the substance in complex biological matrices.[4][5] While GC-MS remains a viable and widely used alternative, it may require derivatization and typically offers lower sensitivity compared to modern HRMS methods. Electrochemical methods can be useful for rapid, presumptive screening but lack the specificity required for unambiguous forensic confirmation.[11] The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the need for confirmatory data. The validation of any method for this compound should follow established forensic guidelines, including the assessment of linearity, precision, accuracy, recovery, and matrix effects.

References

Safety Operating Guide

Proper Disposal of N-Ethyl 2C-B Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling N-Ethyl 2C-B hydrochloride must adhere to strict disposal protocols to ensure safety, environmental protection, and regulatory compliance. Due to its psychoactive properties and classification as a potential controlled substance analogue, this compound requires disposal procedures that render it non-retrievable, in accordance with the Drug Enforcement Administration (DEA) and local hazardous waste regulations. Improper disposal can lead to significant legal and environmental consequences.

This guide provides essential information for the safe and compliant disposal of this compound.

Key Disposal Principles

The primary mandate for the disposal of controlled substances and their analogues is to render them "non-retrievable," meaning they cannot be transformed into a physical or chemical state that would allow for misuse. The DEA does not mandate a specific disposal method but requires that the chosen method achieves this non-retrievable standard.[1][2]

Regulatory Framework

In the United States, the disposal of substances like this compound is governed by the Controlled Substances Act (CSA) and regulations set forth by the DEA.[1][3] As a controlled substance analogue, it may be treated as a schedule I substance for legal purposes.[4] Additionally, disposal must comply with federal, state, and local environmental regulations for chemical waste.

Recommended Disposal Procedure

Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[1] The recommended and most compliant method of disposal for research laboratories is through a licensed hazardous waste management company that is authorized to handle and transport controlled substances.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Isolate all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

    • Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS number: 155638-84-9[5]

      • An indication of the hazards (e.g., "Toxic," "Psychoactive")

      • The accumulation start date.

  • Contact Environmental Health and Safety (EH&S):

    • Notify your institution's Environmental Health and Safety (EH&S) department about the need to dispose of a controlled substance analogue.[6][7] They will provide guidance on the specific procedures and approved vendors for your institution.

  • Arrange for Pickup by a Licensed Vendor:

    • Your EH&S department will coordinate with a licensed hazardous waste contractor that is registered with the DEA to handle controlled substances.[7][8]

    • Do not attempt to transport the waste off-site yourself.

  • Documentation:

    • Maintain meticulous records of the disposal process. This includes:

      • The quantity of this compound being disposed of.

      • The date of disposal.

      • Copies of all waste manifests and certificates of destruction provided by the disposal vendor.

    • These records are crucial for regulatory compliance and inspections.

On-Site Destruction (For DEA-Registered Facilities)

For facilities with the appropriate DEA registration and permits, on-site destruction may be an option. This is a highly regulated process that must adhere to the "non-retrievable" standard.[1][9] Permissible methods may include incineration or chemical digestion, but these must be performed in accordance with all applicable regulations. Consultation with the DEA is recommended before implementing any on-site destruction protocol.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₁₂H₁₈BrNO₂ • HCl[5]
Molecular Weight 324.6 g/mol [5]
Solubility in DMF 5 mg/mL[5]
Solubility in DMSO 2.5 mg/mL[5]
Solubility in Ethanol 3 mg/mL[5]
Solubility in PBS (pH 7.2) 5 mg/mL[5]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_researcher Researcher's Responsibilities cluster_ehs EH&S and Vendor Responsibilities start Start: Waste Generation segregate Segregate and Label Waste start->segregate contact_ehs Contact Institutional EH&S segregate->contact_ehs prepare_pickup Prepare for Pickup contact_ehs->prepare_pickup coordinate_vendor Coordinate with Licensed Vendor contact_ehs->coordinate_vendor document Document Disposal prepare_pickup->document pickup Waste Pickup by Vendor prepare_pickup->pickup end End: Disposal Complete document->end coordinate_vendor->pickup transport Secure Transport to Facility pickup->transport destroy Render Non-Retrievable (e.g., Incineration) transport->destroy provide_cert Provide Certificate of Destruction destroy->provide_cert provide_cert->document

Caption: Disposal workflow for this compound in a research setting.

Logical Relationship of Disposal Entities

DisposalEntities Logical Relationship of Disposal Entities researcher Researcher/Lab ehs Institutional EH&S researcher->ehs Reports Waste ehs->researcher Provides Guidance vendor Licensed Waste Vendor ehs->vendor Contracts for Disposal vendor->researcher Picks up Waste dea DEA vendor->dea Maintains License epa EPA/State/Local Regulators vendor->epa Complies with Regulations dea->ehs Sets Regulations epa->ehs Sets Regulations

Caption: Inter-entity relationships in the disposal of controlled substance analogues.

References

Essential Safety and Operational Protocols for Handling N-Ethyl 2C-B Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, and logistical information for the handling and disposal of N-Ethyl 2C-B hydrochloride, a psychoactive phenethylamine compound.[1][2] Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its classification as a research chemical, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[3]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a significant risk of splashes.[4][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Double gloving is recommended.[6] Gloves should be powder-free to avoid aerosolization of the compound.[6] Change gloves frequently, at least every 30-60 minutes, and immediately after known contact with the substance.[6][7]
Body Protection Disposable Gown or Lab CoatShould be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7]
Respiratory Protection N95 or Higher RespiratorA respiratory protection program that meets OSHA 29 CFR 1910.134 or European Standard EN 149 must be followed.[4][5] Required when handling the powder outside of a containment system.
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. This involves a combination of engineering controls, safe work practices, and emergency preparedness.

Engineering Controls:

  • Fume Hood or Glove Box: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to control airborne particles.[4][5]

  • Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[4][5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a fume hood or glove box.

    • Use dedicated spatulas and weighing boats.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use. A suitable decontamination solution should be developed and validated.[8]

    • Remove outer gloves before leaving the immediate work area.[7]

    • Wash hands thoroughly with soap and water after removing all PPE.[4][5][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a controlled substance analogue, specific disposal procedures must be followed.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) are considered hazardous waste.

    • Segregate this waste into a clearly labeled, sealed container.

  • Unused Compound:

    • Unused or expired this compound must be disposed of as hazardous chemical waste.

    • Do not dispose of this compound down the drain or in regular trash.

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's EHS department for pickup and disposal of the hazardous waste.[9][10]

    • Follow all institutional and local regulations for the disposal of controlled substances or research chemicals.[9] In some jurisdictions, this may involve a licensed chemical waste management company.[11]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4][5] Ventilate the area. Report the spill to your EHS department.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste Dispose of Contaminated PPE contact_ehs Contact EHS for Pickup segregate_waste->contact_ehs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.